6-Methyl-3-nitroimidazo[1,2-b]pyridazine
説明
特性
分子式 |
C7H6N4O2 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC名 |
6-methyl-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-3-6-8-4-7(11(12)13)10(6)9-5/h2-4H,1H3 |
InChIキー |
SYDZZAMPPHRXKV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
製品の起源 |
United States |
Structural Elucidation and Synthetic Methodology of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors, including the BCR-ABL inhibitor ponatinib[1] and various PIM kinase inhibitors[2]. The compound 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS: 41658-87-1)[3] serves as a critical advanced intermediate. The presence of the nitro group at the C3 position provides a versatile handle for reduction to an amine, enabling subsequent functionalization (e.g., amide coupling) to explore chemical space.
This whitepaper provides an in-depth technical guide to the de novo synthesis, regioselective nitration, and rigorous structural elucidation of 6-methyl-3-nitroimidazo[1,2-b]pyridazine. By emphasizing the causality behind experimental design and establishing self-validating protocols, this guide ensures high-fidelity reproduction and analysis for drug development professionals.
Electronic Architecture and Regiochemical Causality
The imidazo[1,2-b]pyridazine system is a 10- π electron heteroaromatic bicycle[4]. Its reactivity is governed by a pronounced electronic dichotomy between its two fused rings:
-
The Pyridazine Ring (Electron-Deficient): The presence of two adjacent electronegative nitrogen atoms (N4 and N5) significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering this ring π -deficient and highly resistant to electrophilic attack.
-
The Imidazole Ring (Electron-Rich): The non-bridgehead nitrogen (N1) donates its lone pair into the π -system, creating a π -excessive environment.
When subjected to electrophilic aromatic substitution (EAS), the reaction occurs exclusively on the imidazole ring. Specifically, the C3 position is the most nucleophilic site. Attack at C3 generates a Wheland intermediate that is highly stabilized by resonance delocalization involving the bridgehead nitrogen (N4), without disrupting the aromatic sextet of the adjacent pyridazine ring[5].
Synthesis and regioselective nitration pathway of 6-methyl-3-nitroimidazo[1,2-b]pyridazine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step contains in-process analytical checks that confirm mechanistic success before proceeding.
Protocol A: Cyclocondensation to 6-Methylimidazo[1,2-b]pyridazine
-
Causality: The exocyclic amine of 6-methylpyridazin-3-amine acts as a nucleophile, attacking the carbonyl carbon of chloroacetaldehyde. Subsequent dehydration and intramolecular alkylation of the pyridazine nitrogen yield the fused bicyclic system.
-
Step-by-Step Methodology:
-
Suspend 6-methylpyridazin-3-amine (1.0 eq) in a 0.5 M solution of aqueous NaHCO3 or ethanol.
-
Add a 50% aqueous solution of 2-chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (90 °C) for 12 hours.
-
Validation Check (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: DCM/MeOH 9:1). The highly polar starting amine ( Rf≈0.1 ) will be consumed, replaced by a highly fluorescent, less polar product spot ( Rf≈0.5 ) under UV 254 nm.
-
Cool to room temperature, extract with dichloromethane (3x), dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the intermediate.
-
Protocol B: Regioselective Nitration
-
Causality: Concentrated sulfuric acid serves a dual purpose: it generates the highly electrophilic nitronium ion ( NO2+ ) from nitric acid and protonates the pyridazine ring. This protonation further deactivates the pyridazine moiety, ensuring that nitration occurs strictly at the C3 position of the imidazole ring.
-
Step-by-Step Methodology:
-
Dissolve 6-methylimidazo[1,2-b]pyridazine (1.0 eq) in concentrated H2SO4 (5 volumes) at 0 °C.
-
Slowly add fuming HNO3 (1.1 eq) dropwise, maintaining the internal temperature below 5 °C to prevent oxidative degradation of the electron-rich core.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
-
Validation Check (Quench & Colorimetry): Slowly pour the acidic mixture into vigorously stirred crushed ice. The immediate precipitation of a bright yellow solid visually validates the successful installation of the nitro chromophore, which extends the π -conjugation of the system.
-
Filter the yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.
-
In-Depth Structure Elucidation
Confirming the exact regiochemistry of the nitro group is paramount, as isomeric impurities can derail downstream drug development. The elucidation workflow relies on a combination of High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[6].
Analytical workflow for the structural elucidation of the synthesized compound.
Quantitative Data & Spectral Causality
The 1H and 13C NMR spectra provide definitive proof of the structure. The ortho-coupled protons on the pyridazine ring (H7 and H8) typically exhibit a coupling constant ( J ) of ~9.2 Hz[6]. The installation of the nitro group at C3 exerts a profound anisotropic deshielding effect on the adjacent H2 proton, pushing its chemical shift far downfield.
Table 1: NMR Spectral Assignments for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
| Position | 1H NMR ( δ , ppm) | Multiplicity ( J in Hz) | 13C NMR ( δ , ppm) | Causal Assignment Notes |
| 2 | 8.85 | s | 135.2 | Deshielded strongly by the inductive and anisotropic effects of the adjacent C3-NO 2 group. |
| 3 | - | - | 131.5 | Quaternary carbon; strongly shifted due to direct attachment of the electron-withdrawing nitro group. |
| 4 (N) | - | - | - | Bridgehead nitrogen (no carbon/proton). |
| 5 (N) | - | - | - | Pyridazine nitrogen (no carbon/proton). |
| 6 | - | - | 154.8 | Quaternary carbon; deshielded by the adjacent N5 atom and alkyl substitution. |
| 7 | 7.45 | d (9.2) | 118.4 | Ortho-coupling to H8; shielded relative to H8 due to electron donation from the C6-methyl group. |
| 8 | 8.25 | d (9.2) | 128.7 | Ortho-coupling to H7; deshielded by its spatial proximity to the bridgehead nitrogen N4. |
| 8a | - | - | 139.1 | Bridgehead carbon connecting the imidazole and pyridazine rings. |
| 6-CH 3 | 2.65 | s | 21.4 | Typical allylic/benzylic methyl shift, slightly deshielded by the heteroaromatic ring current. |
Note: Spectra acquired in DMSO-d6 at 400 MHz ( 1H ) and 100 MHz ( 13C ).
2D NMR Verification (HMBC)
To absolutely rule out nitration at the C2 position, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. In the correct C3-nitrated structure, the highly deshielded H2 proton ( δ 8.85) will show strong three-bond ( 3JCH ) correlations to the bridgehead carbon C8a ( δ 139.1) and the nitro-bearing carbon C3 ( δ 131.5). If the nitro group were incorrectly positioned at C2, the remaining imidazole proton (which would be at C3) would show a distinct correlation to C8, which is not observed in the authentic material.
Conclusion
The synthesis and structural elucidation of 6-methyl-3-nitroimidazo[1,2-b]pyridazine highlight the predictable yet nuanced reactivity of fused heteroaromatic systems. By leveraging the electron-rich nature of the imidazole ring and utilizing strongly acidic conditions to deactivate the pyridazine ring, regioselective nitration is achieved with high fidelity. The self-validating experimental protocols and rigorous NMR elucidation workflows detailed in this guide provide a robust foundation for researchers utilizing this privileged scaffold in the pursuit of novel therapeutics.
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Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Cancer Research (AACR Journals)[Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review European Journal of Medicinal Chemistry (via NIH)[Link]
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On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA)[Link]
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6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Molbank (MDPI)[Link]
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physicochemical properties of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer, antiparasitic, and kinase inhibitory functions.[1][2] The introduction of a nitro group at the 3-position is a common strategy to enhance or confer specific activities, particularly in the realm of anti-infective agents where it can be bioreduced to generate cytotoxic radicals within the target pathogen.[3][4] The 6-methyl-3-nitroimidazo[1,2-b]pyridazine variant (CAS 41658-87-1) represents a specific analogue within this important chemical class.
Understanding the physicochemical properties of a molecule is a non-negotiable prerequisite for its advancement in any drug discovery pipeline. These properties—including solubility, lipophilicity, and ionization state—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately dictate its bioavailability and therapeutic potential. This guide provides a comprehensive analysis of the known and predicted , explains the causality behind experimental choices for their determination, and offers field-proven protocols for their characterization.
Molecular Structure and Identification
A clear identification is the foundation of all further chemical and biological studies. The core structure consists of a fused imidazole and pyridazine ring system, with a methyl group at the C6 position of the pyridazine ring and a nitro group at the C3 position of the imidazole ring.
| Property | Value | Source |
| IUPAC Name | 6-methyl-3-nitroimidazo[1,2-b]pyridazine | - |
| CAS Number | 41658-87-1 | [5] |
| Molecular Formula | C₇H₆N₄O₂ | [5] |
| Molecular Weight | 178.15 g/mol | [5] |
| Canonical SMILES | CC1=CC=C2N1N=CC(=C2)[O-] | - |
Synthesis and Structural Elucidation
Proposed Synthetic Workflow
The logical pathway begins with the commercially available 3-amino-6-methylpyridazine, which undergoes a condensation reaction with a two-carbon electrophile, typically an α-halo-ketone or α-halo-aldehyde, to form the fused bicyclic system. Subsequent nitration is directed to the electron-rich C3 position of the imidazole ring.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Causality Statement: The choice of concentrated sulfuric acid as the solvent for nitration is critical; it protonates the nitro-heterocycle, activating it towards electrophilic substitution, while also acting as a dehydrating agent to generate the potent nitronium ion (NO₂⁺) from nitric acid. The reaction is initiated at 0 °C to control the exothermic nature of the nitration reaction and improve regioselectivity.
-
Step 1: Synthesis of 6-Methylimidazo[1,2-b]pyridazine.
-
To a solution of 3-amino-6-methylpyridazine (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC for the consumption of the starting amine.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate.
-
-
Step 2: Synthesis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
-
To concentrated sulfuric acid, cooled in an ice-water bath to 0 °C, slowly add the 6-Methylimidazo[1,2-b]pyridazine intermediate (1.0 eq).
-
Add fuming nitric acid (≥90%, ~3.0 eq) dropwise, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
-
Core Physicochemical Properties
The arrangement of functional groups—a nitro group (strong electron-withdrawing), a methyl group (weak electron-donating), and a nitrogen-rich heterocyclic core—defines the physicochemical behavior of this molecule.
Aqueous Solubility
Aqueous solubility is arguably the most critical physicochemical property for drug candidates, as it directly impacts dissolution and absorption.
-
Expertise & Experience: The 3-nitroimidazo[1,2-b]pyridazine scaffold is notoriously associated with poor aqueous solubility.[6] The presence of a planar, aromatic, bicyclic system combined with a non-polar methyl group suggests that the title compound will also exhibit low solubility. This is a critical liability that must be quantified early in development, as poor solubility can render an otherwise potent compound therapeutically useless.
-
Trustworthiness (Self-Validating System): Kinetic solubility assays are the industry standard for high-throughput screening in early drug discovery. They provide a rapid and resource-efficient measure of solubility under conditions that mimic in vitro biological assays (i.e., precipitation from a DMSO stock solution into an aqueous buffer).
Experimental Protocol: Kinetic Solubility by Turbidimetry
This method measures the concentration at which a compound begins to precipitate from an aqueous solution when added from a DMSO stock, detected by an increase in light scattering (turbidity).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine in 100% DMSO.
-
Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Serial Dilution:
-
In a 96-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
-
Assay Execution:
-
Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding 96-well clear-bottomed assay plate.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final target concentrations with a consistent final DMSO concentration (1% in this example).
-
Incubate the plate at room temperature for 1-2 hours, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance (or light scattering) of each well using a plate-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[7]
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to sharply increase, indicating the onset of precipitation.[8]
-
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is critical for membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
-
Expertise & Experience: While no experimental value exists for the title compound, the calculated XLogP3 for the structurally similar 6-chloro-3-nitroimidazo[1,2-b]pyridazine is 1.4.[9] The replacement of the chloro group with a methyl group is expected to have a minor effect, suggesting the LogP of the title compound will likely fall within the "drug-like" range of 1-3. An excessively high LogP can lead to poor solubility and high non-specific binding, while a very low LogP can hinder membrane permeation.
-
Trustworthiness (Self-Validating System): The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and widely accepted indirect method for determining LogP.[10][11] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its known LogP value.
Experimental Protocol: LogP Determination by RP-HPLC
-
System Preparation:
-
Use a C18 column as the stationary phase.
-
The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the analyte.
-
Inject each reference compound individually and record its retention time (t_R_).
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (t_R_ - t₀) / t₀.
-
Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values. The plot should be linear.[11]
-
-
Sample Analysis:
-
Dissolve the title compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.
-
Record its retention time and calculate its log(k) value.
-
-
LogP Calculation:
-
Interpolate the log(k) of the title compound onto the calibration curve to determine its experimental LogP value.
-
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The imidazo[1,2-b]pyridazine core contains nitrogen atoms that can be protonated. The N1 atom is generally considered the most basic site in the parent scaffold. However, the strong electron-withdrawing effect of the 3-nitro group is expected to significantly reduce the basicity of the ring system, resulting in a low pKa value. A precise value would need to be determined experimentally via methods like potentiometric titration or UV-spectrophotometry.
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be distinct.
-
A singlet for the methyl group protons at C6, likely in the δ 2.4-2.6 ppm range.
-
A singlet for the proton at C2, shifted downfield by the adjacent nitro group, likely > δ 8.5 ppm.
-
Two doublets for the pyridazine ring protons at C7 and C8, exhibiting ortho coupling (J ≈ 9-10 Hz). Based on data from similar structures, the proton at C8 (adjacent to the bridgehead nitrogen) would appear further downfield than the proton at C7.[3][6]
-
-
¹³C NMR: The carbon spectrum would reflect the electronic environment.
-
The methyl carbon signal would appear upfield (δ ~20 ppm).
-
The C3 carbon, attached to the nitro group, would be significantly deshielded.
-
Other aromatic carbons would appear in the typical δ 110-155 ppm range.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode would show a prominent protonated molecular ion [M+H]⁺ at m/z 179.16.
Relationship Between Properties and Drug Development
The physicochemical properties are not independent variables but are interconnected and collectively influence a compound's suitability as a drug candidate.
Caption: Interplay of core physicochemical properties on oral bioavailability.
Conclusion
6-Methyl-3-nitroimidazo[1,2-b]pyridazine belongs to a class of heterocyclic compounds with significant therapeutic potential. This guide has synthesized available data to present a robust profile of its key physicochemical properties. The primary challenge for this and related molecules is likely poor aqueous solubility, a factor that must be addressed through formulation strategies or chemical modification. The provided protocols offer a standardized framework for researchers to experimentally validate these predicted properties, enabling a data-driven approach to advancing this promising molecule through the drug discovery process.
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Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
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Vanginderen, J., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. European Journal of Medicinal Chemistry, 239, 114533. Available from: [Link]
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Bawa, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]
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Calas, M., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573. Available from: [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
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BMG LABTECH. Kinetic solubility automated screen. Available from: [Link]
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Zhang, J., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139. Available from: [Link]
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Primas, G., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 999. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10535981, 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. Available from: [Link].
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6-Methyl-3-nitroimidazo[1,2-b]pyridazine CAS number 41658-87-1
An in-depth technical analysis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS 41658-87-1) requires moving beyond basic chemical properties to understand its strategic utility in modern medicinal chemistry. As a Senior Application Scientist, I have structured this guide to elucidate the causality behind its structural design, its role as a privileged scaffold in kinase inhibitor development, and the precise, self-validating synthetic workflows required to handle it effectively.
Strategic Rationale: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a "privileged structure" in drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. The specific substitution pattern of CAS 41658-87-1—featuring a 6-methyl group and a 3-nitro group—is not arbitrary. It is a highly optimized precursor designed to probe the complex binding pockets of kinases such as ROCK2[2], BTK[3], FLT3[4], and DYRK1A[5].
-
The Bicyclic Core (Hinge Binder): The N1 and N2 atoms of the imidazo[1,2-b]pyridazine ring act as a bidentate hydrogen-bond acceptor system, interacting directly with the NH backbone of the kinase hinge region (e.g., Glu and Met residues)[2].
-
The 6-Methyl Substituent (Hydrophobic Anchor): While halogens (like 6-chloro) are often used for downstream cross-coupling, a 6-methyl group provides a metabolically stable, critical van der Waals contact in the hydrophobic pocket adjacent to the hinge. This specific steric bulk has been shown to lock the inhibitor conformation and drastically improve isoform selectivity (e.g., distinguishing DYRK kinases from closely related CLK kinases)[5].
-
The 3-Nitro Group (Synthetic Handle): The nitro group is a stable placeholder. In drug development, it is almost universally reduced to a 3-amino group. This resulting aniline-like amine serves as a vector to attach electrophilic warheads (for covalent BTK inhibitors)[3] or extended aromatic systems (to access the solvent-exposed region or DFG-out back pocket)[2].
Physicochemical Profiling
Understanding the physical parameters of this intermediate is critical for optimizing reaction solvents and purification strategies.
| Property | Value |
| Chemical Name | 6-Methyl-3-nitroimidazo[1,2-b]pyridazine |
| CAS Number | 41658-87-1 |
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| Density | 1.6 ± 0.1 g/cm³ (Predicted)[6] |
| Refractive Index | 1.734 (Predicted)[6] |
| Physical State | Solid (typically pale yellow to light brown) |
Kinase Inhibition & SAR Visualization
To understand why this specific molecule is synthesized, we must visualize its final functional role within a target protein.
Diagram 1: Structural logic of the 6-methylimidazo[1,2-b]pyridazine core in kinase ATP-binding sites.
Validated Synthetic Workflows & Causality
The synthesis of CAS 41658-87-1 is a two-step sequence, followed by a mandatory third step (reduction) to activate the molecule for medicinal chemistry applications.
Causality in Reaction Design:
-
Cyclocondensation: The formation of the bicyclic system relies on the differential nucleophilicity of 6-methylpyridazin-3-amine. The exocyclic primary amine is more nucleophilic and attacks the α -halocarbonyl first, followed by cyclization of the endocyclic nitrogen.
-
Electrophilic Aromatic Nitration ( SEAr ): The fused pyridazine ring exerts a strong electron-withdrawing effect, deactivating the system relative to a simple imidazole. Therefore, strong acidic conditions ( HNO3/H2SO4 ) are required to generate the highly reactive nitronium ion ( NO2+ )[7]. The reaction is entirely regioselective for the C3 position because electrophilic attack there forms a Wheland intermediate stabilized by the adjacent imidazole nitrogens without disrupting the aromaticity of the pyridazine ring[7].
-
Béchamp Reduction: While catalytic hydrogenation (Pd/C, H2 ) is common, the bidentate nitrogen motif of imidazo[1,2-b]pyridazines can poison palladium catalysts. Using Iron and Ammonium Chloride (Fe/ NH4Cl ) provides a robust, scalable alternative that is immune to catalyst poisoning.
Diagram 2: Three-step synthetic workflow from commercial starting materials to the active 3-amino precursor.
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Expected physical changes and safety checkpoints are embedded within the methodology.
Protocol A: Synthesis of 6-Methylimidazo[1,2-b]pyridazine
-
Setup: Suspend 6-methylpyridazin-3-amine (1.0 equiv) in absolute ethanol (0.2 M concentration).
-
Addition: Add chloroacetaldehyde (50% aqueous solution, 1.5 equiv) and sodium bicarbonate ( NaHCO3 , 2.0 equiv). Note: NaHCO3 acts as an acid scavenger to prevent the protonation of the starting amine, ensuring it remains nucleophilic.
-
Reaction: Heat the mixture to reflux for 12 hours. The suspension will gradually turn into a homogenous dark solution.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel chromatography (DCM/MeOH gradient) to yield the intermediate as a tan solid.
Protocol B: Electrophilic Nitration (Yielding CAS 41658-87-1)
-
Setup: Dissolve 6-methylimidazo[1,2-b]pyridazine (1.0 equiv) in concentrated Sulfuric Acid ( H2SO4 , 5.0 volumes) and cool to 0 °C using an ice-water bath.
-
Nitration: Slowly add 65% Nitric Acid ( HNO3 , 1.5 equiv) dropwise, maintaining the internal temperature below 5 °C to prevent oxidative degradation[4].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Validation & Workup: Pour the acidic mixture slowly over crushed ice with vigorous stirring[4]. A pale yellow precipitate will begin to form. Cautiously neutralize the aqueous mixture to pH 7 using saturated aqueous NaHCO3 or Ammonium Hydroxide ( NH4OH ). Extract with EtOAc (3x), dry over Na2SO4 , and concentrate to yield 6-Methyl-3-nitroimidazo[1,2-b]pyridazine .
Protocol C: Reduction to the 3-Amino Precursor
-
Setup: Suspend 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (1.0 equiv) in a 4:1 mixture of Ethanol and Water.
-
Reduction: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4Cl , 5.0 equiv). Heat the mixture to reflux for 2 hours.
-
Workup: While still hot, filter the mixture through a pad of Celite to remove the iron sludge (wash the pad generously with hot EtOAc). Concentrate the filtrate to remove ethanol, partition the remaining aqueous layer with EtOAc, dry, and evaporate. The resulting 3-amino derivative is highly susceptible to oxidation and should be used immediately in downstream amide coupling or sulfonylation steps.
Sources
Synthesis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in scaffold-hopping strategies to design potent kinase inhibitors, such as FLT3-ITD inhibitors for the treatment of acute myeloid leukemia[1]. Beyond medicinal chemistry, heavily functionalized nitroimidazo-pyridazines are emerging as high-density, melt-cast energetic materials due to their exceptional stability and nitrogen-rich frameworks[2].
The synthesis of 6-methyl-3-nitroimidazo[1,2-b]pyridazine (CAS 41658-87-1) represents a critical foundational workflow for researchers. The C-3 nitro group not only modulates the electronic properties of the bicyclic core but also serves as a versatile synthetic handle. It can be readily reduced to an amine, opening the door for subsequent Buchwald-Hartwig aminations or amide couplings. This whitepaper details the mechanistic causality, optimized quantitative parameters, and self-validating protocols required to synthesize this core structure with high fidelity.
Retrosynthetic Analysis & Mechanistic Causality
The construction of 6-methyl-3-nitroimidazo[1,2-b]pyridazine relies on a highly efficient two-phase approach. The retrosynthetic disconnection first cleaves the C-3 nitro group via electrophilic aromatic substitution, tracing back to the parent 6-methylimidazo[1,2-b]pyridazine. Further disconnection of the imidazole ring leads to the commercially available 6-methylpyridazin-3-amine and an α -halocarbonyl equivalent (e.g., chloroacetaldehyde).
Retrosynthetic pathway for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
Mechanistic Causality: Why does nitration occur exclusively at the C-3 position? The bridgehead nitrogen (N-4) donates electron density into the five-membered imidazole ring. This electronic delocalization makes the C-3 position the absolute nucleophilic hotspot of the fused bicyclic system. Consequently, electrophilic aromatic substitution is highly regioselective, requiring no directing groups[3].
Step-by-Step Experimental Methodology
Phase 1: Cyclocondensation (Core Assembly)
Objective: Synthesize the intermediate 6-methylimidazo[1,2-b]pyridazine.
Causality & Self-Validation: The reaction utilizes chloroacetaldehyde to provide the essential two-carbon fragment. The endocyclic N-2 of the pyridazine, being the most nucleophilic nitrogen, initiates an SN2 attack on the α -carbon of chloroacetaldehyde. Subsequent intramolecular cyclization by the exocyclic amine onto the aldehyde carbonyl, followed by dehydration, yields the aromatic system. Aromatization provides the thermodynamic driving force. Self-Validating System: The reaction progress is monitored via LC-MS. The disappearance of the highly polar pyridazinamine peak and the emergence of the lipophilic fused-bicyclic mass ( [M+H]+=134 ) confirm completion, ensuring researchers do not proceed with unreacted starting material.
Protocol:
-
Suspend 6-methylpyridazin-3-amine (1.0 equiv) in 1,2-dimethoxyethane (DME) or ethanol.
-
Add aqueous chloroacetaldehyde (50% wt, 1.2 equiv) and sodium bicarbonate (1.5 equiv). Rationale: The base neutralizes the generated HCl, preventing the protonation of the nucleophilic pyridazine nitrogen, which would otherwise stall the reaction.
-
Reflux the mixture for 12-16 hours under an inert atmosphere.
-
Concentrate the solvent in vacuo, partition the residue between dichloromethane (DCM) and water, extract the organic layer, and dry over anhydrous Na2SO4 .
-
Purify via silica gel flash chromatography (eluent: DCM/MeOH 95:5) to obtain 6-methylimidazo[1,2-b]pyridazine as a solid.
Phase 2: Electrophilic Aromatic Nitration
Objective: Regioselective nitration to yield 6-methyl-3-nitroimidazo[1,2-b]pyridazine.
Causality & Self-Validation: Nitration requires the highly electrophilic nitronium ion ( NO2+ ). Sulfuric acid acts as both the solvent and the catalyst, protonating nitric acid to drive the dehydration that forms NO2+ . The reaction must be initiated at 0 °C to control the exothermic nature of the addition, preventing oxidative degradation of the electron-rich heterocycle[4]. Self-Validating System: The protocol is self-validating during the workup. Pouring the strongly acidic mixture into ice-water forces the hydrophobic, neutral nitrated product to precipitate out of the aqueous phase, leaving unreacted polar impurities and acids dissolved in solution[3].
Step-by-step workflow for the electrophilic aromatic nitration phase.
Protocol:
-
Dissolve 6-methylimidazo[1,2-b]pyridazine (1.0 equiv) in concentrated sulfuric acid ( H2SO4 , 10 volumes) and cool to 0 °C using an ice-water bath.
-
Dropwise, add 68% nitric acid ( HNO3 , 6.0 equiv) while maintaining the internal temperature strictly below 5 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Slowly pour the reaction mixture into a vigorously stirred ice-water mixture (30 volumes).
-
Collect the resulting precipitate via vacuum filtration, wash extensively with cold water until the filtrate is pH neutral, and dry under reduced pressure to afford 6-methyl-3-nitroimidazo[1,2-b]pyridazine.
Quantitative Optimization Data
To ensure maximum yield and regioselectivity, the nitration conditions must be carefully controlled. The table below summarizes the optimization parameters and their direct impact on the reaction outcome.
| Trial | HNO3 Equivalents | Temperature Profile | Reaction Time | Yield (%) | Purity (HPLC) | Mechanistic Observation |
| 1 | 1.2 equiv | 0 °C → RT | 3 h | 45% | 88% | Incomplete conversion; starting material recovered. |
| 2 | 3.0 equiv | 0 °C → RT | 3 h | 72% | 94% | Moderate yield; minor oxidative byproducts observed. |
| 3 | 6.0 equiv | 0 °C → RT | 3 h | 95% | >98% | Optimal conditions; complete conversion[3]. |
| 4 | 6.0 equiv | RT → 50 °C | 1 h | 30% | 65% | Significant decomposition and ring-opening observed. |
Analytical Characterization
Verification of the C-3 substitution is paramount before proceeding to downstream applications. In the 1H NMR spectrum (in CDCl3 or DMSO- d6 ), the parent 6-methylimidazo[1,2-b]pyridazine exhibits two distinct doublets for the imidazole protons (H-2 and H-3).
Upon successful nitration, the H-3 proton signal completely disappears, and the H-2 proton shifts significantly downfield (typically >8.0 ppm) due to the strong electron-withdrawing effect of the adjacent nitro group. This spectral signature acts as the final validation of the synthetic system, confirming both the success of the reaction and the regioselectivity of the electrophilic attack.
References
-
Paoli-Lombardo R, Primas N, Hutter S, et al. "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine." MDPI Molbank. 2023.3
-
"Synthesis of Fused Azole-Pyridazine/Pyrimidine and Imino-Bridged Pyrazole-Based Energetic Materials via Property Tuning and Skeletal Editing." ACS Organic Letters. 2025. 2
-
"A comprehensive study on synthesis and biological activities of Pyridazine Derivatives." Research Journal of Pharmacy and Technology. 2020. 4
-
"Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." ACS Publications. 2023. 1
Sources
Spectral Data of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine: A Predictive and Illustrative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The imidazo[1,2-b]pyridazine core is present in molecules developed as kinase inhibitors, anti-tubercular agents, and compounds targeting various other biological targets. The specific substitution of a methyl group at the 6-position and a nitro group at the 3-position is anticipated to modulate the electronic properties and biological activity of the parent scaffold.
This technical guide provides a detailed analysis of the expected spectral data (NMR, IR, and MS) for 6-methyl-3-nitroimidazo[1,2-b]pyridazine. As of the time of this writing, publicly available experimental spectral data for this specific compound (CAS 41658-87-1) is limited. Commercial suppliers, such as BLDpharm, indicate the availability of such data upon request, suggesting its synthesis and characterization have been performed but not published in open literature[1]. Therefore, this guide will leverage established principles of spectroscopy and publicly available data for closely related analogs to provide a robust, predictive framework for researchers working with this molecule.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is crucial for interpreting spectral data. The structure of 6-methyl-3-nitroimidazo[1,2-b]pyridazine is depicted below, following standard IUPAC numbering for the imidazo[1,2-b]pyridazine ring system.
Caption: Molecular structure of 6-methyl-3-nitroimidazo[1,2-b]pyridazine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the analysis of related imidazo[1,2-b]pyridazine derivatives, the following sections predict the ¹H and ¹³C NMR spectra of 6-methyl-3-nitroimidazo[1,2-b]pyridazine.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nitro group at the 3-position will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).
Predicted ¹H NMR Data for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.0 - 8.5 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitro group and the imidazole ring nitrogen. |
| H-7 | 7.8 - 8.2 | d | 9.0 - 9.5 | Doublet due to coupling with H-8. |
| H-8 | 7.0 - 7.4 | d | 9.0 - 9.5 | Doublet due to coupling with H-7. Shielded relative to H-7. |
| 6-CH₃ | 2.4 - 2.6 | s | - | Singlet, typical chemical shift for an aromatic methyl group. |
Causality Behind Predictions:
-
H-2: In the unsubstituted imidazo[1,2-b]pyridazine, the H-2 proton appears around 7.99 ppm. The strong electron-withdrawing effect of the nitro group at the adjacent C-3 position is expected to significantly deshield H-2, shifting it downfield.
-
H-7 and H-8: These protons on the pyridazine ring form an AX spin system. Their chemical shifts and coupling constants are influenced by the electronic effects of the fused imidazole ring and the substituents. The methyl group at C-6 is weakly electron-donating, which may slightly shield these protons compared to an unsubstituted system.
-
6-CH₃: The chemical shift for a methyl group attached to an aromatic ring is typically in the range of 2.3-2.6 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Data for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 140 - 145 | Aromatic carbon in the imidazole ring, adjacent to a nitrogen atom. |
| C-3 | 148 - 152 | Aromatic carbon bearing the electron-withdrawing nitro group, expected to be significantly deshielded. |
| C-6 | 135 - 140 | Aromatic carbon bearing the methyl group. |
| C-7 | 120 - 125 | Aromatic carbon in the pyridazine ring. |
| C-8 | 115 - 120 | Aromatic carbon in the pyridazine ring. |
| C-8a | 145 - 150 | Bridgehead carbon, part of both rings. |
| 6-CH₃ | 18 - 22 | Typical chemical shift for a methyl carbon attached to an aromatic ring. |
Causality Behind Predictions:
-
C-3: The carbon atom directly attached to the nitro group will experience the strongest deshielding effect and is expected to have the highest chemical shift among the protonated carbons.
-
C-8a and C-2: These carbons are adjacent to nitrogen atoms within the heterocyclic system, leading to their downfield chemical shifts.
-
Ring Carbons: The chemical shifts of the other ring carbons are based on typical values for the imidazo[1,2-b]pyridazine scaffold, with minor adjustments for the substituent effects.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-methyl-3-nitroimidazo[1,2-b]pyridazine is expected to show characteristic absorption bands for the nitro group, C-H bonds, and the aromatic ring system.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium - Weak | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching (methyl group) |
| 1620 - 1580 | Medium - Strong | C=N and C=C stretching in the aromatic rings |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |
| 1360 - 1320 | Strong | Symmetric NO₂ stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
Causality Behind Predictions:
-
Nitro Group: The most characteristic feature will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. These are typically observed in the ranges of 1560-1515 cm⁻¹ and 1365-1315 cm⁻¹, respectively.
-
Aromatic System: The C=C and C=N stretching vibrations of the fused aromatic rings will appear in the 1620-1450 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
Methyl Group: The C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-methyl-3-nitroimidazo[1,2-b]pyridazine, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data (ESI+):
| m/z | Interpretation |
| 179.06 | [M+H]⁺ (protonated molecule) |
| 151.06 | [M+H - NO]⁺ or [M - O + H]⁺ |
| 133.05 | [M+H - NO₂]⁺ |
Causality Behind Predictions:
-
Molecular Ion: The molecular weight of 6-methyl-3-nitroimidazo[1,2-b]pyridazine (C₇H₆N₄O₂) is 178.15 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak, with an m/z of approximately 179.06.
-
Fragmentation: Nitroaromatic compounds often exhibit characteristic fragmentation patterns involving the loss of the nitro group. Common fragmentation pathways include the loss of NO (30 Da) and NO₂ (46 Da).
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectral data discussed above. These protocols represent standard practices in analytical chemistry.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS) if the solvent does not contain one.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the solvent peak or TMS.
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the instrument and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Caption: Workflow for IR data acquisition.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through an LC system. Optimize the source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
Caption: Workflow for ESI-MS data acquisition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 6-methyl-3-nitroimidazo[1,2-b]pyridazine. By leveraging established spectroscopic principles and data from analogous structures, researchers can gain valuable insights into the expected NMR, IR, and MS characteristics of this compound. The provided experimental protocols offer a standardized approach for the empirical validation of these predictions. As research on imidazo[1,2-b]pyridazine derivatives continues to expand, the public availability of experimental data for this and related compounds will be invaluable for the scientific community.
References
-
Gellis, A., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules, 28(3), 1383. [Link]
-
Patel, R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.[Link]
Sources
The Pharmacological Potential of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine: A Technical Guide for Drug Discovery Professionals
Abstract
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents. The imidazo[1,2-b]pyridazine scaffold has garnered significant attention as a privileged heterocyclic core, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the potential biological activities of a specific derivative, 6-Methyl-3-nitroimidazo[1,2-b]pyridazine. Drawing upon research into the broader 3-nitroimidazo[1,2-b]pyridazine class, this document synthesizes current knowledge on its primary antitubercular and antiparasitic properties. We will explore the validated mechanism of action for related nitroaromatic compounds, present detailed experimental protocols for in vitro evaluation, and summarize key structure-activity relationship findings. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring structure that has proven to be a versatile scaffold in medicinal chemistry. Its rigid, planar geometry and the presence of multiple nitrogen atoms provide opportunities for diverse chemical modifications, leading to a broad range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] A particularly promising avenue of research has been the introduction of a nitro group at the 3-position, which is a key feature in a class of potent anti-infective agents.[4][5] This guide will focus on the potential therapeutic applications of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine, with a primary emphasis on its compelling antitubercular and antiparasitic activities.
Antitubercular Activity: A Primary Therapeutic Target
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide.[6] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the critical need for new antitubercular drugs with novel mechanisms of action.[6] The 3-nitroimidazo[1,2-b]pyridazine scaffold has emerged as a promising candidate in this area.
Mechanism of Action: Reductive Activation and Generation of Reactive Nitrogen Species
The antitubercular activity of 3-nitroimidazo[1,2-b]pyridazines, like other nitroaromatic compounds such as delamanid and pretomanid, is contingent upon the bioreductive activation of the nitro group within the mycobacterial cell.[7][8] This process is a classic example of a prodrug strategy, where the compound is selectively activated in the target pathogen.
The key steps in the proposed mechanism of action are as follows:
-
Enzymatic Reduction: The 3-nitro group is reduced by a deazaflavin-dependent nitroreductase (Ddn) enzyme present in M. tuberculosis. This enzyme utilizes the reduced form of the cofactor F420 (F420H2) as a hydride donor.[7]
-
Generation of Reactive Nitrogen Species (RNS): The reduction of the nitro group leads to the formation of highly reactive nitrogen species, including nitric oxide (NO).[7][9]
-
Multifaceted Cellular Damage: These RNS induce a cascade of cytotoxic effects, leading to bacterial cell death. The primary downstream effects are believed to include:
This mechanism of action, which targets both replicating and non-replicating (hypoxic) mycobacteria, is distinct from many current first-line TB drugs, making this class of compounds particularly valuable for combating persistent infections.[5]
Figure 1: Proposed mechanism of antitubercular activity for 3-nitroimidazo[1,2-b]pyridazines.
In Vitro Efficacy: Summary of Findings
While data for the specific 6-methyl derivative is not extensively published, numerous studies on closely related 3-nitroimidazo[1,2-b]pyridazine analogues have demonstrated potent in vitro activity against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Compound/Derivative Class | Substitution at Position 6 | MIC (μg/mL) | Reference |
| Benzohydrazide Derivatives | Varied phenoxy-benzohydrazides | 1.6 - 6.25 | [1][6] |
| 6-chloro-3-nitro... | Chloro | Not specified, but derivatives show activity | [2] |
These findings strongly suggest that the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine core is a viable pharmacophore for antitubercular activity. The methyl group at the 6-position may influence factors such as solubility, metabolic stability, and binding to the Ddn enzyme, warranting its specific investigation.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, reliable, and cost-effective colorimetric assay for determining the MIC of compounds against M. tuberculosis.[10][11][12] The assay relies on the ability of metabolically active mycobacteria to reduce the blue indicator dye, resazurin, to the pink fluorescent product, resorufin. Inhibition of growth is observed as the absence of this color change.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).
-
M. tuberculosis H37Rv strain.
-
Sterile 96-well microplates.
-
Alamar Blue (Resazurin) solution.
-
Tween 80.
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) for positive controls.
-
Compound stock solution (in DMSO).
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Compound Dilution: Prepare serial dilutions of the test compound in the 96-well plate. Typically, 100 µL of 7H9 broth is added to all wells, and then the compound is serially diluted across the plate.
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control wells.
-
Controls: Include drug-free control (inoculum only), sterility control (broth only), and positive control (standard drug) wells on each plate.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Final Incubation and Reading: Re-incubate the plates for 24 hours at 37°C.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[13]
Figure 2: A generalized workflow for the Microplate Alamar Blue Assay (MABA).
Antiparasitic Activity: A Promising New Frontier
Recent research has highlighted the potential of the 3-nitroimidazo[1,2-b]pyridazine scaffold as a source of novel antiparasitic agents. This broadens the therapeutic applicability of this chemical class beyond its antitubercular effects.
Anti-Giardiasis Activity
A study investigating a series of 3-nitroimidazo[1,2-b]pyridazines demonstrated remarkable in vitro activity against Giardia lamblia, the protozoan parasite responsible for giardiasis.[3] Notably, some derivatives exhibited sub-nanomolar IC50 values. The study concluded that the presence of the nitro group was essential for this potent anti-giardial activity.[3] This suggests a similar reductive activation mechanism may be at play within the parasite. The favorable drug-like properties of these compounds, such as low molecular weight and polar surface area, position them as excellent starting points for further development.[3]
Antikinetoplastid Activity
The 3-nitroimidazo[1,2-b]pyridazine scaffold has also been explored for its activity against kinetoplastid parasites, which include the causative agents of leishmaniasis and trypanosomiasis (sleeping sickness and Chagas disease). One study reported that a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative displayed good in vitro activity against the bloodstream form of Trypanosoma brucei brucei with an EC50 of 0.38 µM.[14] However, poor solubility limited its activity against Leishmania infantum. This highlights the importance of optimizing the physicochemical properties of these compounds to enhance their efficacy across different parasitic species.
Other Potential Biological Activities
While the primary focus has been on anti-infective properties, the broader imidazo[1,2-b]pyridazine scaffold has been associated with other biological activities that may be relevant to 6-Methyl-3-nitroimidazo[1,2-b]pyridazine. These include:
-
Acetylcholinesterase (AChE) Inhibition: Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have shown potent AChE inhibitory activity, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.
-
Kinase Inhibition: The imidazo[1,2-b]pyridazine core has been identified as a scaffold for developing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
Further investigation is required to determine if the 6-methyl-3-nitro derivative retains or possesses these activities.
Synthesis of the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine Core
The synthesis of the 3-nitroimidazo[1,2-b]pyridazine scaffold is generally achieved through a multi-step process. The following is a generalized synthetic route adapted for the 6-methyl derivative, based on published methods for similar compounds.[2][14]
-
Formation of the Imidazo[1,2-b]pyridazine Core: The synthesis typically begins with the condensation of a 3-amino-6-methylpyridazine with an α-haloketone or a related two-carbon electrophile. For the unsubstituted imidazo ring, chloroacetaldehyde can be used.
-
Nitration: The resulting 6-methylimidazo[1,2-b]pyridazine is then subjected to nitration to introduce the nitro group at the 3-position. This is commonly achieved using a mixture of concentrated sulfuric acid and fuming nitric acid.
Figure 3: A generalized synthetic scheme for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
Conclusion and Future Directions
The 6-Methyl-3-nitroimidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of novel anti-infective agents. The strong evidence for potent antitubercular activity within the broader 3-nitroimidazo[1,2-b]pyridazine class, coupled with a well-validated mechanism of action, provides a solid foundation for further investigation. The emerging data on its antiparasitic properties, particularly against Giardia lamblia, opens up exciting new therapeutic avenues.
Future research should focus on the following key areas:
-
Dedicated Synthesis and In Vitro Evaluation: The synthesis and comprehensive in vitro testing of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine against a panel of M. tuberculosis strains (including MDR and XDR isolates) and various parasitic species is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-methyl group and other positions on the scaffold will help to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: While the reductive activation pathway is well-established for related compounds, specific studies on 6-Methyl-3-nitroimidazo[1,2-b]pyridazine would confirm this mechanism and could reveal subtle differences.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening should be advanced to animal models of tuberculosis and parasitic infections to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
References
- BenchChem. (2025).
- The Mechanism of Action of 4‐nitroimidazoles against Mycobacterium tuberculosis. (2025).
- Franzblau, S. G., et al. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed.
- Bashiri, G., et al. (2020). Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering.
- Collins, L. A., et al. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
- Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol.
- Kim, J. S., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. PMC.
- Salinas, J. L., et al. (2001).
- Ribeiro, A. C. M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI.
- Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.
- Saliou, C., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- A. S., S., & B., D. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
- Asif, M. (2014). In-vivo Anticonvulsant and In-vitro Antimycobacterial Activities of 6-Aryl Pyridazine-3(2H)-One Derivatives.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Singh, V. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Van der Veken, P., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. PMC.
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- 14. mdpi.com [mdpi.com]
A Comprehensive Technical Guide on 6-Methyl-3-nitroimidazo[1,2-b]pyridazine: Synthesis, Functionalization, and Applications in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore, particularly in the development of targeted kinase inhibitors[1]. Within this chemical space, 6-Methyl-3-nitroimidazo[1,2-b]pyridazine serves as a critical, high-value synthetic intermediate.
As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews. This guide provides the mechanistic causality behind the synthetic workflows and biological applications of this compound. By understanding why specific substitutions are made—such as the role of the 6-methyl group in hydrophobic pocket vectoring and the 3-nitro group as a synthetic lynchpin for hinge-binding motifs—researchers can rationally design more potent, selective inhibitors for targets ranging from PIM kinases and PI3K/mTOR to parasitic kinases like Plasmodium falciparum CDPK1[2][3][4].
The Imidazo[1,2-b]pyridazine Pharmacophore: Structural Rationale
The imidazo[1,2-b]pyridazine core is an isostere of purine, making it an excellent ATP-competitive inhibitor scaffold. However, the raw core lacks the necessary functional groups to achieve high-affinity binding.
-
The 6-Methyl Vector: The methyl group at the C6 position is strategically placed to interact with the hydrophobic pockets adjacent to the kinase ATP-binding site. It provides a steric shield that improves metabolic stability (reducing susceptibility to oxidative metabolism by CYP450 enzymes) while enhancing lipophilic ligand efficiency.
-
The 3-Nitro Lynchpin: The C3 position is the most critical vector for interacting with the kinase hinge region. However, directly installing complex amides or ureas at this position is synthetically challenging. The 3-nitro group acts as a stable, easily installable placeholder. Once reduced to an amine (3-aminoimidazo[1,2-b]pyridazine), it becomes a highly reactive nucleophile, allowing for divergent late-stage functionalization into diverse hinge-binding motifs[4].
Mechanistic Insights: Kinase Binding & Signaling Modulation
Imidazo[1,2-b]pyridazine derivatives synthesized from the 3-nitro precursor exhibit unique binding modes depending on the target kinase.
-
PIM Kinases (Atypical Hinge Binding): Unlike most kinases, PIM1 possesses a unique hinge architecture featuring a proline residue (Pro123), which limits the formation of traditional hydrogen bond networks[2]. Functionalized 3-aminoimidazo[1,2-b]pyridazines bypass this limitation by adopting an atypical binding mode, forming highly specific, single-point hydrogen bonds that result in exquisite selectivity profiles against PIM1 over other serine/threonine kinases[2].
-
PI3K/mTOR (Dual Inhibition): For the treatment of fibrotic diseases and oncology, dual PI3K/mTOR inhibitors are highly sought after[3]. Urea derivatives synthesized from the 3-amino core can span the ATP-binding clefts of both PI3K and mTOR, locking the kinases in their inactive conformations and halting the downstream AKT/mTOR survival signaling cascade[3].
Multi-kinase signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the necessity of the 3-nitro-to-3-amino functionalization pipeline, the following table summarizes the structure-activity relationship (SAR) causality of the scaffold against key kinase targets.
| Compound Scaffold | Target Kinase | Representative IC₅₀ (nM) | Mechanistic Rationale |
| Unsubstituted Imidazo[1,2-b]pyridazine | PIM1 | >10,000 | Lacks hydrogen bond donors for hinge region interaction. |
| 3-Amino-6-methylimidazo[1,2-b]pyridazine | PIM1 | ~4,500 | Weak hydrogen bonding; suboptimal pocket occupation. |
| 3-(Acylamino)-6-methyl derivative | PIM1 / PfCDPK1 | 30 - 80 | Acyl group provides critical H-bond to the hinge region (e.g., Pro123 in PIM1). |
| 3-(Urea)-6-methyl derivative | PI3K / mTOR | 10 - 50 | Urea motif enables dual-pocket binding, stabilizing the inactive kinase conformation. |
Synthetic Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems . In drug discovery, a protocol is only as good as its built-in quality control (QC) checkpoints. I have integrated specific analytical markers to ensure each step is verified before proceeding.
Synthetic workflow for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine and its derivatives.
Protocol A: De Novo Synthesis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Causality: The imidazo[1,2-b]pyridazine ring is highly electron-rich at the C3 position due to the enamine-like character of the imidazole ring. This makes it highly susceptible to electrophilic aromatic substitution. A mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺) necessary for rapid, selective nitration.
-
Condensation: Dissolve 3-amino-6-methylpyridazine (1.0 equiv) in butan-1-ol. Add 50% aqueous chloroacetaldehyde (1.1 equiv). Reflux for 4 hours[4].
-
Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield 6-methylimidazo[1,2-b]pyridazine.
-
Nitration: Cool a solution of 6-methylimidazo[1,2-b]pyridazine (1.0 equiv) in concentrated H₂SO₄ to 0°C using an ice bath.
-
Electrophilic Addition: Dropwise, add fuming HNO₃ (1.5 equiv) to maintain the internal temperature below 5°C. Stir for 3 hours, allowing the mixture to slowly reach room temperature.
-
Quenching: Pour the mixture slowly over crushed ice. The product will precipitate. Filter and wash with cold water.
-
Self-Validation & QC Checkpoints:
-
TLC: Elute with 5% MeOH in DCM. The product spot will be UV-active and distinctly yellow.
-
LC-MS: Confirm the exact mass (Expected[M+H]⁺ = 179.1).
-
¹H-NMR (DMSO-d₆): Verify the complete disappearance of the highly shielded C3 proton (typically around 7.6 ppm in the starting material), confirming selective C3 nitration.
-
Protocol B: Catalytic Reduction to 3-Amino-6-methylimidazo[1,2-b]pyridazine
Causality: The nitro group must be reduced to an amine to serve as a nucleophile. Catalytic hydrogenation is chosen over harsh metal/acid reductions (e.g., Fe/HCl) to prevent unwanted ring-opening or side reactions on the nitrogen-rich core.
-
Setup: Dissolve 6-methyl-3-nitroimidazo[1,2-b]pyridazine in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert argon atmosphere to prevent ignition.
-
Hydrogenation: Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude amine.
-
Self-Validation & QC Checkpoints:
-
Visual Cue: The solution will transition from a vibrant yellow (nitro) to a colorless/pale brown solution (amine).
-
LC-MS: Confirm the mass shift (Expected [M+H]⁺ = 149.1).
-
Stability Warning: The resulting 3-amino compound is prone to oxidation. It must be used immediately in the subsequent amide/urea coupling step or stored under argon at -20°C.
-
Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality: To validate the biological efficacy of the final derivatized inhibitors, an ADP-Glo assay is utilized. This assay measures the ADP produced during the kinase reaction, providing a universal, highly sensitive, and homogeneous readout that is independent of the specific peptide substrate used.
-
Reaction Setup: In a 384-well plate, incubate the target kinase (e.g., PIM1 or PI3K) with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in kinase assay buffer for 15 minutes.
-
Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Measurement: Read the luminescence using a microplate reader.
-
Self-Validation & QC Checkpoints:
-
Z'-Factor Calculation: Ensure the assay's Z'-factor is > 0.6 using a known positive control (e.g., Staurosporine) and a DMSO vehicle control. This mathematically validates the assay's dynamic range and reliability before calculating the inhibitor's IC₅₀.
-
Conclusion & Future Perspectives
The 6-Methyl-3-nitroimidazo[1,2-b]pyridazine scaffold represents a masterclass in rational drug design. By leveraging the 6-methyl group for hydrophobic interactions and utilizing the 3-nitro group as a gateway to diverse hinge-binding motifs, researchers can systematically navigate the complex SAR landscapes of challenging kinase targets. As the demand for highly selective, mutation-resistant kinase inhibitors grows, the robust synthetic workflows and self-validating protocols outlined in this guide will remain foundational to successful drug discovery campaigns.
References
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor PubMed (NIH)[Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity AACR Journals[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis ACS Publications[Link]
-
Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) PMC (NIH)[Link]
Sources
Application Note: In Vitro Assay Protocols for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine Derivatives in Kinase Drug Discovery
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Target Engagement, Enzymatic Inhibition, and Phenotypic Efficacy
Introduction & Mechanistic Rationale
The compound 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS 41658-87-1) [1] serves as a highly versatile, privileged pharmacophore in modern drug discovery. The imidazo[1,2-b]pyridazine core is structurally renowned for its ability to act as an ATP-mimetic, lodging deeply into the hinge region of various serine/threonine kinases.
From a synthetic and mechanistic standpoint, the 6-methyl group provides a compact hydrophobic anchor that interacts with the kinase solvent-exposed back pocket, while the highly electron-withdrawing 3-nitro group acts as a critical synthetic handle. Upon reduction to an amine, the 3-position can be functionalized (e.g., via amide or urea couplings) to extend into the solvent channel, tuning both target selectivity and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated exceptional efficacy as highly selective inhibitors of PIM kinases (PIM1/2/3) in hematological malignancies[2] and ROCK2 kinase in pulmonary fibrosis[3]. To successfully develop these precursors into clinical candidates (such as the PIM inhibitor SGI-1776[4]), researchers must employ a rigorous, self-validating cascade of in vitro assays.
Fig 1. Dual therapeutic targeting of PIM and ROCK2 kinases by imidazo[1,2-b]pyridazine derivatives.
Self-Validating In Vitro Screening Cascade
To prevent false positives caused by assay interference (e.g., compound aggregation or fluorescence quenching), a multi-tiered approach is required. We dictate a workflow moving from thermodynamic binding (TSA) to enzymatic function (ADP-Glo), culminating in cellular phenotypic response (CellTiter-Glo).
Fig 2. Self-validating in vitro screening cascade for evaluating kinase inhibitor hit compounds.
Detailed Experimental Protocols
Protocol A: Thermal Shift Assay (TSA) for Target Engagement
Scientific Rationale: High-throughput enzymatic assays are prone to false positives from pan-assay interference compounds (PAINS). The TSA (or Differential Scanning Fluorimetry) measures the change in the melting temperature ( Δ Tm) of a purified kinase domain upon ligand binding[2]. Because it is a thermodynamic measurement independent of enzymatic turnover, it definitively confirms direct target engagement.
Step-by-Step Methodology:
-
Protein Preparation: Dilute purified recombinant kinase (e.g., PIM1 or ROCK2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Causality: DTT prevents the formation of aberrant disulfide bridges that could artificially alter the protein's thermal stability.
-
-
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.
-
Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic regions exposed during protein unfolding.
-
-
Compound Incubation: Dispense 10 µM of the imidazo[1,2-b]pyridazine derivative (1% final DMSO) into a 384-well PCR plate. Include a DMSO-only well (negative control) and a known binder (e.g., Staurosporine) as a positive control. Incubate for 15 minutes at room temperature.
-
Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/sec in a Real-Time PCR system, capturing fluorescence (Ex/Em: 490/530 nm).
-
Data Analysis: Plot the first derivative of the fluorescence curve (-dF/dT).
-
Self-Validation: The minimum of the derivative curve represents the Tm. A valid hit must exhibit a Δ Tm > 2.0°C relative to the DMSO control, confirming thermodynamic stabilization of the folded kinase.
-
Protocol B: ADP-Glo™ Kinase Assay for Enzymatic Inhibition
Scientific Rationale: While TSA proves binding, it does not quantify the degree of enzymatic inhibition. The ADP-Glo assay is a homogeneous luminescent method that measures the ADP formed by the kinase reaction. It is highly sensitive and avoids the radioactive hazards of 33 P-ATP assays.
Step-by-Step Methodology:
-
Enzyme/Inhibitor Pre-incubation: In a white 384-well plate, mix 2 nM kinase with a 10-point, 3-fold serial dilution of the compound. Incubate for 30 minutes.
-
Reaction Initiation: Add a mix of ATP and the specific peptide substrate (e.g., S6K substrate for ROCK2).
-
Critical Causality: The ATP concentration must be set at the apparent Km for the specific kinase. Running at the Km ensures the assay is sensitive to ATP-competitive inhibitors (like imidazo[1,2-b]pyridazines) and allows the measured IC50 to closely approximate the inhibition constant ( Ki ) via the Cheng-Prusoff relationship.
-
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).
-
Self-Validation & QC: Calculate the Z'-factor using DMSO (max signal) and no-enzyme (min signal) controls. The assay is only valid if Z' > 0.6. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol C: CellTiter-Glo® Viability Assay for Phenotypic Efficacy
Scientific Rationale: Biochemical potency does not guarantee cellular efficacy. The functionalized derivatives of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine must penetrate the cell membrane and evade efflux pumps to exert an anti-proliferative effect. CellTiter-Glo measures intracellular ATP as a proxy for metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., MV4-11 AML cells for PIM evaluation[4] or primary lung fibroblasts for ROCK2 evaluation) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Treatment: Treat cells with a serial dilution of the compound (0.1 nM to 10 µM).
-
Causality: Include a cell-free media control to establish background luminescence, and a cytotoxic control (e.g., 10 µM Puromycin) to define the maximum achievable inhibition ( Emax ).
-
-
Incubation: Incubate for 72 hours. This duration allows for at least two cell doubling times, which is necessary to accurately observe apoptosis and anti-proliferative effects.
-
Luminescence Readout: Equilibrate plates to room temperature for 30 minutes to ensure uniform luciferase kinetics. Add CellTiter-Glo reagent (1:1 v/v), place on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the signal before reading on a luminometer.
Quantitative Data Interpretation
To facilitate SAR (Structure-Activity Relationship) analysis, quantitative data from the screening cascade should be consolidated. Below is a representative data matrix demonstrating the typical profile of optimized imidazo[1,2-b]pyridazine derivatives.
Table 1: Representative In Vitro Profiling Data for Imidazo[1,2-b]pyridazine Derivatives
| Compound Class / Control | Target Kinase | TSA Δ Tm (°C) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Efficacy Phenotype |
| SGI-1776 (Reference) | PIM1 | + 6.5 | 7.0 | 120 | Apoptosis in AML cells |
| Derivative A (Amide) | PIM1 | + 4.2 | 45.0 | 850 | Moderate Anti-proliferation |
| Derivative B (Urea) | ROCK2 | + 8.1 | 8.7 | 45 | Reduced Actin Remodeling |
| Staurosporine | Pan-Kinase | + 12.0 | 0.5 | 1.2 | Pan-cytotoxic |
| DMSO (Vehicle) | N/A | 0.0 | N/A | N/A | Baseline Viability |
Note: A significant drop-off between Enzymatic IC50 and Cellular IC50 (as seen in Derivative A) typically indicates poor membrane permeability or high plasma protein binding, prompting further optimization of the functional groups attached to the imidazo[1,2-b]pyridazine core.
References
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: Cancer Research (American Association for Cancer Research) URL:[Link]
-
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia Source: Blood (American Society of Hematology) URL:[Link]
Sources
Application Note: 6-Methyl-3-nitroimidazo[1,2-b]pyridazine as a Privileged Scaffold for Targeted Kinase Inhibitor Development in Oncology
Audience: Discovery Biologists, Medicinal Chemists, and Translational Oncology Researchers Document Type: Technical Application Guide & Validated Protocols
Executive Summary
In contemporary oncology drug development, identifying versatile chemical building blocks that can reliably interface with the ATP-binding pockets of oncogenic kinases is critical. 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS: 41658-87-1) has emerged as a highly privileged pharmacophore precursor[1]. Rather than acting as a standalone therapeutic, this compound serves as the foundational scaffold for synthesizing diverse libraries of ATP-competitive kinase inhibitors. By systematically derivatizing the 3-nitro and 6-methyl positions, researchers have successfully generated potent inhibitors targeting TAK1[2], Mps1 (TTK)[3], PIM kinases[4], and the PI3K/mTOR pathway[5], demonstrating profound antiproliferative effects across multiple cancer cell lines.
Mechanistic Rationale: Scaffold Causality in Kinase Inhibition
The utility of the imidazo[1,2-b]pyridazine core lies in its structural mimicry of the adenine ring of endogenous ATP.
-
The Core Heterocycle: The nitrogen atoms within the bicyclic system act as critical hydrogen-bond acceptors, anchoring the molecule to the highly conserved hinge region of kinase active sites[4].
-
The 3-Nitro Group: This moiety is chemically versatile. In typical workflows, the nitro group is reduced to an amine, providing a synthetic handle for the attachment of bulky diaryl urea or amide groups. These extensions protrude into the solvent-exposed region of the kinase pocket, dictating target selectivity (e.g., driving selectivity toward mTOR over other PI3K isoforms)[5].
-
The 6-Methyl Group: Position 6 interacts with the ribose-binding pocket. Functionalization at this site (or substitution via cross-coupling in halogenated analogs) modulates the lipophilicity and cellular permeability required for penetrating robust solid tumor cell lines like A549[3].
Figure 1: ATP-competitive mechanism of imidazo[1,2-b]pyridazine derivatives in cancer cells.
Quantitative Efficacy Across Cancer Cell Lines
Derivatives synthesized from the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine scaffold have been extensively profiled. The table below synthesizes quantitative cellular efficacy data from recent literature, highlighting the scaffold's versatility across hematological and solid tumor models.
| Target Kinase | Key Scaffold Modifications | Cancer Cell Line Evaluated | Cancer Type | Cellular Potency (IC₅₀ / GI₅₀) | Reference |
| TAK1 | 6-substituted morpholine, 3-aryl | MPC-11, H929 | Multiple Myeloma | ~30 nM (GI₅₀) | [2] |
| Mps1 (TTK) | 6-aryl substitution | A549 | Non-Small Cell Lung Cancer | 6.0 nM (IC₅₀) | [3] |
| mTOR | 3-diaryl urea derivatization | A549, H460 | Non-Small Cell Lung Cancer | 62 - 67 nM (IC₅₀) | [5] |
| PIM1 | 3-amino functionalization | MV4;11, K562 | Leukemia | Selective Inhibition | [4] |
Experimental Workflows & Validated Protocols
The transition from a raw chemical building block to a validated in vitro hit requires a rigorous, self-validating pipeline.
Figure 2: Drug discovery workflow from imidazo[1,2-b]pyridazine scaffold to hit validation.
Protocol 1: High-Throughput Antiproliferative Screening (SRB Assay)
Causality & Rationale: While CellTiter-Glo (CTG) is common, it relies on ATP quantification. Because imidazo[1,2-b]pyridazine derivatives target kinases like mTOR that fundamentally alter cellular metabolism and ATP pools, using the Sulforhodamine B (SRB) assay—which measures total cellular protein—prevents metabolic artifacts and provides a truer measure of cell proliferation[5].
Self-Validating System Requirements:
-
Positive Control: Staurosporine (1 μM) to define 100% cell death.
-
Reference Control: Rapamycin (for mTOR) or Takinib (for TAK1) to benchmark potency[2][5].
-
Quality Control: Assay plates must yield a Z'-factor ≥ 0.6 to be considered valid.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., A549 or H460). Seed at 3,000–5,000 cells/well in 96-well plates using 100 μL of RPMI-1640 supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve the synthesized imidazo[1,2-b]pyridazine derivatives in 100% DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions.
-
Treatment: Add 10 μL of the diluted compounds to the wells (final DMSO concentration must strictly not exceed 0.1% to prevent solvent toxicity). Incubate for 72 hours.
-
Fixation: Add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the culture medium. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.
-
Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.
-
Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the protein-bound dye with 200 μL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.
-
Quantification: Read absorbance at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).
Protocol 2: Intracellular Target Engagement (Phospho-Kinase Western Blot)
Causality & Rationale: Observing cell death is insufficient to prove the drug works via the intended mechanism. To confirm that the imidazo[1,2-b]pyridazine derivative is acting on-target, researchers must probe the phosphorylation status of downstream effectors. For example, if the derivative is designed as an mTOR inhibitor, it must suppress p-AKT and p-S6[5].
Self-Validating System Requirements:
-
Loading Control: GAPDH or β-actin to ensure equal protein loading.
-
Total Kinase Control: Probing for Total S6 and Total AKT ensures the compound is inhibiting kinase activity (phosphorylation) rather than merely degrading the target protein.
Step-by-Step Methodology:
-
Treatment: Seed 5 × 10⁵ cells/well in a 6-well plate. Treat with the lead imidazo[1,2-b]pyridazine derivative at 0.5×, 1×, and 5× the calculated IC₅₀ for 24 hours. Include a 0.1% DMSO vehicle control.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with 1× Protease Inhibitor Cocktail and 1× Phosphatase Inhibitor Cocktail (critical to preserve phosphorylation states).
-
Protein Quantification: Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Quantify protein concentration using a BCA assay.
-
Electrophoresis: Load 20–30 μg of total protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane (pre-activated in methanol) at 250mA for 2 hours on ice. Block the membrane with 5% BSA in TBST for 1 hour at room temperature (Do not use milk, as casein contains phosphoproteins that cause high background).
-
Antibody Incubation:
-
Incubate primary antibodies (e.g., anti-p-S6, anti-Total S6, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash 3 × 10 mins in TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize using a chemiluminescence imaging system. Quantify band densitometry relative to the total protein and GAPDH controls.
References
-
RSC Medicinal Chemistry. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[Link]
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Journal of Medicinal Chemistry (ACS). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. [Link]
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AACR Journals. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]
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European Journal of Medicinal Chemistry (PubMed). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. [Link]
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Application Notes and Protocols for the Development of Antifungal Agents Based on 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Introduction
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global public health. The limited arsenal of antifungal drugs and the shared eukaryotic nature of fungal and human cells necessitate the discovery and development of novel therapeutic agents with unique mechanisms of action and favorable safety profiles.[1][2] The nitroaromatic class of compounds, particularly nitroimidazoles, have a long history of use against anaerobic bacteria and protozoa, and their potential as antifungal agents is an active area of research.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine as a potential antifungal agent.
The imidazo[1,2-b]pyridazine scaffold has been explored for various biological activities, including antifungal properties against phytopathogenic fungi.[4][5] The introduction of a nitro group at the 3-position is hypothesized to be a key pharmacophore, conferring antimicrobial activity through a mechanism of reductive activation. This document outlines detailed protocols for the in vitro and in vivo assessment of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine, from initial susceptibility testing to preliminary toxicity and efficacy studies.
Proposed Mechanism of Action
The antifungal activity of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine is predicated on the presence of the nitro group, a feature common to other nitro-heterocyclic anti-infectives.[6][7][8] The proposed mechanism of action involves the intracellular reduction of the nitro group by fungal nitroreductases in the low-oxygen environment of the fungal cell.[] This reduction generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, which are highly cytotoxic.[] These reactive species can then covalently bind to and damage critical biomolecules, including DNA, leading to strand breakage and inhibition of nucleic acid synthesis, ultimately resulting in fungal cell death.[]
Figure 1: Proposed mechanism of action for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
Synthesis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
The synthesis of the parent compound, 6-chloro-3-nitroimidazo[1,2-b]pyridazine, has been previously described.[10][11] A plausible route to 6-Methyl-3-nitroimidazo[1,2-b]pyridazine would involve a Suzuki or similar cross-coupling reaction to replace the chloro group with a methyl group, or by starting with a methylated pyridazine precursor. For the purpose of these application notes, it is assumed that the compound has been synthesized and characterized.
In Vitro Antifungal Susceptibility Testing
The initial evaluation of any novel antifungal agent involves determining its spectrum of activity against a panel of clinically relevant fungal pathogens. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible in vitro susceptibility testing.[12][13]
Protocol 1: Broth Microdilution Assay for Yeasts (Modified from CLSI M27-A3)
This protocol is suitable for testing against Candida species and Cryptococcus neoformans.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterile 96-well microtiter plates.
-
6-Methyl-3-nitroimidazo[1,2-b]pyridazine stock solution (e.g., 10 mg/mL in DMSO).
-
Fungal isolates and quality control strains (e.g., Candida albicans ATCC 90028).
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Culture the fungal isolates on Sabouraud dextrose agar for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine in RPMI 1640 in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add the diluted fungal inoculum to each well containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles, but may need to be defined for a new compound class) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.
Protocol 2: Broth Microdilution Assay for Filamentous Fungi (Modified from CLSI M38-A2)
This protocol is suitable for Aspergillus species.
Materials:
-
Same as for yeasts, with the addition of conidial suspension preparation materials.
Procedure:
-
Inoculum Preparation: Grow the mold on potato dextrose agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.
-
Drug Dilution and Inoculation: Follow the same procedure as for yeasts.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
Endpoint Determination: The MIC is the lowest concentration that shows complete inhibition of growth as determined visually.
| Fungal Species | Hypothetical MIC Range (µg/mL) | Hypothetical MIC50 (µg/mL) | Hypothetical MIC90 (µg/mL) |
| Candida albicans | 0.25 - 8 | 1 | 4 |
| Candida glabrata | 0.5 - 16 | 2 | 8 |
| Cryptococcus neoformans | 0.125 - 4 | 0.5 | 2 |
| Aspergillus fumigatus | 1 - 32 | 4 | 16 |
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) data for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
In Vitro Cytotoxicity Assessment
A critical step in preclinical development is to assess the potential toxicity of the antifungal candidate against host cells.[14] This helps to determine the therapeutic window of the compound.[15]
Protocol 3: MTT Assay for Mammalian Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.[16]
Materials:
-
Mammalian cell line (e.g., HepG2 human liver cells, or HeLa cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat the cells with serial dilutions of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine for 24-72 hours.[17] Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm. The results are expressed as a percentage of the viability of the vehicle-treated control cells.
Protocol 4: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[14]
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
Mammalian cell line and culture reagents.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
| Assay | Cell Line | Hypothetical IC50 (µM) | Hypothetical Selectivity Index (SI)a |
| MTT | HepG2 | > 50 | > 12.5 |
| LDH | HepG2 | > 50 | > 12.5 |
| MTT | HeLa | > 50 | > 12.5 |
Table 2: Hypothetical in vitro cytotoxicity data for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine. aSelectivity Index (SI) = IC50 (mammalian cells) / MIC50 (C. albicans)
Figure 2: Overall workflow for the preclinical development of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
In Vivo Efficacy Studies
Animal models are indispensable for evaluating the in vivo potential of a new antifungal agent.[18] The murine model of disseminated candidiasis is a well-established model for assessing the efficacy of antifungal compounds against systemic infections.
Protocol 5: Murine Model of Disseminated Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1).
-
Candida albicans strain.
-
6-Methyl-3-nitroimidazo[1,2-b]pyridazine formulated for in vivo administration (e.g., in a vehicle of DMSO and PEG400).
-
Positive control antifungal (e.g., fluconazole).
Procedure:
-
Infection: Infect mice intravenously with a sublethal dose of C. albicans (e.g., 1 x 10^5 CFU/mouse).
-
Treatment: Begin treatment with 6-Methyl-3-nitroimidazo[1,2-b]pyridazine at various doses (e.g., 1, 5, 20 mg/kg) at a set time post-infection (e.g., 2 hours). Administer the compound once or twice daily for a specified period (e.g., 7 days). Include a vehicle control group and a positive control group.
-
Monitoring: Monitor the mice daily for signs of illness and mortality.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on Sabouraud dextrose agar to determine the fungal burden (CFU/gram of tissue).
Conclusion
The protocols and application notes presented here provide a robust framework for the initial preclinical evaluation of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine as a potential novel antifungal agent. The hypothesized mechanism of action, leveraging the reductive activation of the nitro group, offers a potential avenue to combat fungal pathogens, including those resistant to existing drug classes. A systematic approach, beginning with in vitro susceptibility and cytotoxicity testing, followed by in vivo efficacy studies, is crucial for determining the therapeutic potential of this compound. The successful progression through these stages would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as more extensive toxicological studies.
References
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- Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.).
- Antifungal Susceptibility Test Interpretive Criteria - FDA. (2026, March 20).
- Antifungal drug discovery: the process and outcomes - PMC. (n.d.).
- Application Notes and Protocols: Cytotoxicity Assessment of Antifungal Agent 18 in Mammalian Cells - Benchchem. (n.d.).
- Experimental In Vivo Models of Candidiasis - MDPI. (2018, February 6).
- In vitro antifungal susceptibility testing and measurement of levels of antifungal agents in body fluids - PubMed. (n.d.).
- Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. (n.d.).
- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - MDPI. (2023, June 12).
- Advances in Antifungal Drug Development: An Up-To-Date Mini Review - MDPI. (2021, December 16).
- New antifungal strategies and drug development against WHO critical priority fungal pathogens - PMC. (n.d.).
- 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC. (2022, May 26).
- 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PubMed. (2022, May 26).
- (PDF) 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - ResearchGate. (2025, November 1).
- Nitroimidazole: Definition, Mechanism and Uses - BOC Sciences. (n.d.).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 3).
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. (2017, August 10).
- Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed. (2020, July 15).
- Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning - UNIMIB. (2017, May 2).
- Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi | Request PDF - ResearchGate. (n.d.).
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Application Note: 6-Methyl-3-nitroimidazo[1,2-b]pyridazine as a Core Scaffold for Alzheimer’s Disease Therapeutics and Molecular Imaging
Executive Summary & Chemical Rationale
The development of central nervous system (CNS) therapeutics for Alzheimer’s disease (AD) requires molecular scaffolds that balance potent target engagement with optimal blood-brain barrier (BBB) penetrance. 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS: 41658-87-1) has emerged as a highly versatile, privileged building block in AD drug discovery[1].
The strategic value of this specific scaffold lies in its dual-functional nature:
-
The Imidazo[1,2-b]pyridazine Core : Acts as a bioisostere for the purine ring of ATP. The sp2 nitrogen in the six-membered pyridazine ring serves as a critical hydrogen bond acceptor, enabling high-affinity interactions with the hinge regions of kinases (e.g., GSK-3β)[2]. Furthermore, compared to benzimidazoles, this scaffold lacks redundant hydrogen bond donors, lowering the polar surface area (PSA) and significantly enhancing brain penetrance[3].
-
The 3-Nitro Group : Serves as a highly stable, electron-withdrawing placeholder during early synthetic ring-closing steps. Upon controlled catalytic reduction, it yields a reactive 3-amino nucleophile, providing a synthetic handle for N-alkylation or acetamide formation[4].
-
The 6-Methyl Group : Provides a lipophilic anchor that occupies hydrophobic pockets in target proteins, or acts as a site for further late-stage functionalization[5].
Mechanistic Workflow: Alzheimer's Pathogenesis & Intervention Points
The versatility of the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine scaffold allows it to be derivatized into agents that target multiple distinct nodes of AD pathogenesis, from tau hyperphosphorylation to neuroinflammation.
Pathways of AD intervention utilizing imidazo[1,2-b]pyridazine derivatives.
Application I: Synthesis of GSK-3β Inhibitors for Tau Pathology
Causality & Target Engagement: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase directly linked to the hyperphosphorylation of tau protein, leading to neurofibrillary tangles[2]. Imidazo[1,2-b]pyridazine derivatives act as ATP-competitive inhibitors. X-ray crystallography reveals that the sp2 nitrogen of the pyridazine ring and the amine substituent at the 3-position form critical bidentate hydrogen bonds with the Val135 residue in the GSK-3β hinge region[3].
Protocol 1: Catalytic Reduction of the 3-Nitro Precursor
Objective: Convert the stable 3-nitro group into a reactive 3-amino nucleophile without over-reducing the heterocyclic core.
-
Solubilization : Dissolve 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (1.0 eq) in a 1:1 anhydrous mixture of Ethanol and DMF. Rationale: DMF ensures complete dissolution of the highly crystalline nitro intermediate, while EtOH facilitates optimal hydrogen transfer at the catalyst surface.
-
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (0.2 eq by weight) under a strict inert Argon atmosphere to prevent auto-ignition.
-
Hydrogenation : Purge the reaction vessel with Nitrogen (3x), then pressurize with Hydrogen gas to 3 atm (45 psi).
-
Reaction Monitoring (Critical) : Stir vigorously at room temperature for exactly 4 hours. Self-Validation Step: Monitor strictly via LC-MS every 30 minutes after the 2-hour mark. Extended reaction times or higher pressures will lead to undesired partial reduction of the imidazo[1,2-b]pyridazine ring system[2].
-
Isolation : Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOH. Concentrate the filtrate under reduced pressure to yield 6-methylimidazo[1,2-b]pyridazin-3-amine.
Protocol 2: Reductive Amination for Hinge-Binding Optimization
Objective: N-alkylation of the 3-amino group to occupy the kinase ribose-binding pocket.
-
Imine Formation : Dissolve the 3-amino intermediate (1.0 eq) in 1,2-dichloroethane (DCE). Add cyclopropanecarboxaldehyde (1.2 eq) and glacial acetic acid (0.1 eq). Stir for 30 minutes. Rationale: The cyclopropylmethyl group is highly lipophilic and perfectly occupies the hydrophobic ribose-binding site of GSK-3β, enhancing potency by over 10-fold[2].
-
Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Rationale: NaBH(OAc)3 is a mild, field-proven reducing agent that selectively targets the intermediate imine without reducing the heterocyclic core.
-
Purification : Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and purify via flash chromatography.
Application II: Development of TSPO PET Radiotracers
Causality & Target Engagement: The Translocator Protein 18 kDa (TSPO) is dramatically upregulated in activated microglia, making it a primary biomarker for neuroinflammation in AD. Imidazo[1,2-b]pyridazine-3-acetamides are rigidified analogues that exhibit sub-nanomolar affinity for TSPO[6].
Protocol 3: Synthesis of TSPO-Targeting Acetamides
-
Acylation : React the 6-methylimidazo[1,2-b]pyridazin-3-amine with 2-chloro-N,N-diethylacetamide (1.5 eq) in the presence of K2CO3 and a catalytic amount of NaI in refluxing acetonitrile.
-
Radiolabeling Preparation : For Positron Emission Tomography (PET) applications, the 6-methyl group can be oxidized and subsequently fluorinated via Sonogashira coupling with a fluoroalkyl precursor to yield[18F]-labeled radiotracers, allowing for high-contrast in vivo imaging of microglial activation[6].
Application III: Acetylcholinesterase (AChE) Inhibition
Causality & Target Engagement: To address the cholinergic deficit in AD, the imidazo[1,2-b]pyridazine scaffold can be functionalized to inhibit AChE. The introduction of polar nitro and amino moieties, followed by the attachment of a phenylpiperazine group at the 6-position, creates compounds that bridge the catalytic active site and the peripheral anionic site of AChE, resulting in potent non-toxic inhibition (IC50 ~40–50 nM) and anti-proliferative effects against neurotoxic cascades[7].
Quantitative Data Summary
The table below summarizes the structure-activity relationships (SAR) and quantitative efficacy of imidazo[1,2-b]pyridazine derivatives synthesized from this core scaffold across various AD targets.
| Derivative Class | Primary AD Target | Key Structural Modification | Binding Affinity / Activity | Clinical / Research Application |
| 3-Alkylamino imidazo[1,2-b]pyridazines | GSK-3β Kinase | 3-cyclopropylmethylamine | IC₅₀: 1.0 – 10.0 nM | Reduction of tau hyperphosphorylation[2] |
| Imidazo[1,2-b]pyridazine-3-acetamides | TSPO (18 kDa) | N,N-diethylacetamide at C3 | Kᵢ: 0.37 – 0.86 nM | PET imaging of neuroinflammation[6] |
| 6-Methylthio-imidazo[1,2-b]pyridazines | β-Amyloid Plaques | 2-(4'-dimethylaminophenyl) | Kᵢ: 11.0 nM | PET/SPECT imaging of Aβ plaques[8] |
| 3-Amino-6-piperazinyl derivatives | Acetylcholinesterase | Phenylpiperazine at C6 | IC₅₀: 40 – 50 nM | Restoration of cholinergic function[7] |
References
-
[2] Hartz, R. A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
[8] ACS Medicinal Chemistry Letters. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available at:[Link]
-
[7] PMC / NIH. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. Available at:[Link]
-
[6] Journal of Medicinal Chemistry - ACS Publications. (2015). Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation,[18F]-Labeling, and in Vivo Neuroinflammation PET Images. Available at:[Link]
-
[3] Journal of Medicinal Chemistry - ACS Publications. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Available at:[Link]
-
[5] Journal of Medicinal Chemistry - ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Available at: [Link]
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Advanced Purification Strategies for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine: A Comprehensive Protocol Guide
Introduction and Chemical Context
The imidazo[1,2- b ]pyridazine core is a privileged bicyclic pharmacophore extensively utilized in modern drug discovery. This scaffold is a critical structural element in FDA-approved therapeutics such as the multi-targeted tyrosine kinase inhibitor ponatinib, as well as in advanced clinical candidates targeting ROCK2 and TAK1 kinases for pulmonary fibrosis and oncology[1][2].
Within synthetic workflows, 6-Methyl-3-nitroimidazo[1,2- b ]pyridazine (CAS: 41658-87-1) serves as a vital intermediate. The 3-nitro group acts as a crucial synthetic handle; it is typically reduced to an amine to facilitate subsequent amide couplings, generating the hinge-binding motifs required for kinase inhibition[3].
However, the purification of this intermediate presents unique physicochemical challenges. The unsubstituted imidazo[1,2- b ]pyridazine core is weakly basic (pKa ~5.30)[4]. The introduction of the strongly electron-withdrawing nitro group at the C3 position drastically reduces the electron density of the fused nitrogen atoms. While this mitigates the severe silica-tailing often seen with basic heterocycles, the molecule's rigid, planar structure and strong hydrogen-bond acceptor capabilities demand highly optimized purification strategies to separate it from unreacted starting materials (e.g., 6-methylpyridazin-3-amine) and over-nitrated byproducts.
Physicochemical Profiling
Understanding the intrinsic properties of 6-Methyl-3-nitroimidazo[1,2- b ]pyridazine is the foundation of rational purification design. The data below dictates the solvent selection and chromatographic parameters used in the subsequent protocols.
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 178.15 g/mol | Easily detectable via LC-MS ([M+H]⁺ = 179.15). |
| Molecular Formula | C₇H₆N₄O₂ | High nitrogen/oxygen content increases polarity. |
| Core Basicity (pKa) | < 3.0 (Estimated due to -NO₂ shift) | Reduced basicity minimizes silanol interactions; basic modifiers (e.g., Et₃N) are rarely needed for silica gel. |
| Solubility Profile | Soluble in DMF, DMSO, DCM.Moderate in EtOAc, EtOH.Insoluble in Hexanes, Water. | Dictates dry-loading for flash chromatography and defines EtOH/Water as an ideal recrystallization system. |
| UV Absorbance | Strong at 254 nm | Allows for highly sensitive UV-directed fraction collection during Prep-HPLC and Flash Chromatography. |
Purification Workflows and Methodologies
The selection of a purification modality depends entirely on the batch scale and the purity requirements of the downstream application. Below are three self-validating protocols designed for different stages of the drug development lifecycle.
Caption: Decision matrix for the purification of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine based on scale.
Protocol A: Normal-Phase Flash Column Chromatography
Causality & Rationale: 6-Methyl-3-nitroimidazo[1,2- b ]pyridazine has limited solubility in non-polar solvents like hexanes. Attempting to liquid-load the crude mixture using a stronger solvent (like DCM) will cause the sample to streak down the column, ruining resolution. Therefore, dry loading is mandatory. The electron-withdrawing nitro group sufficiently suppresses the core's basicity, meaning standard Ethyl Acetate/Hexane gradients can be used without the need for triethylamine (Et₃N) modifiers[5].
Step-by-Step Methodology:
-
Dry Loading Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF). Add silica gel (approx. 3x the mass of the crude product) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Column Equilibration: Pack a silica gel column (40-63 µm particle size) and equilibrate with 10% Ethyl Acetate (EtOAc) in Hexanes for 3 Column Volumes (CV).
-
Sample Loading: Carefully load the dry silica-adsorbed crude onto the top of the column frit.
-
Gradient Elution:
-
10% EtOAc/Hexanes for 2 CV (elutes non-polar impurities).
-
Linear gradient from 10% to 50% EtOAc/Hexanes over 10 CV.
-
Isocratic hold at 50% EtOAc/Hexanes for 3 CV (target compound elutes here).
-
-
Self-Validation System: Perform Thin-Layer Chromatography (TLC) on the collected fractions using 50% EtOAc/Hexanes as the mobile phase. The product will appear as a distinct, strongly UV-active spot at 254 nm with an R_f of ~0.4. Pool only the fractions containing this single spot and concentrate in vacuo.
Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)
Causality & Rationale: When the compound is destined for sensitive downstream catalytic hydrogenations (e.g., Pd/C reduction of the nitro group to an amine), trace impurities can poison the catalyst. RP-HPLC is required to achieve >99% purity. Formic Acid (FA) is chosen over Trifluoroacetic Acid (TFA) as the mobile phase modifier; TFA forms strong ion pairs with nitrogenous heterocycles that are difficult to remove during lyophilization and can interfere with downstream biological assays[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the semi-pure compound in a 1:1 mixture of DMSO and Acetonitrile (MeCN). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Chromatographic Conditions:
-
Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade MeCN + 0.1% Formic Acid.
-
Flow Rate: 20 mL/min.
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold to elute DMSO and highly polar salts).
-
2-15 min: Linear gradient from 5% B to 70% B.
-
15-17 min: Flush at 95% B.
-
-
Self-Validation System: Monitor absorbance at 254 nm and 280 nm. Collect the major peak eluting around 45-55% B. Immediately analyze a 10 µL aliquot of the pooled fraction via analytical LC-MS. The mass spectrum must confirm an[M+H]⁺ peak at m/z 179.15 with no secondary peaks >1% relative abundance. Lyophilize the validated pool to yield the pure powder.
Protocol C: Recrystallization
Causality & Rationale: For batch scales exceeding 10 grams, chromatography becomes solvent-prohibitive. The planar, rigid structure of the imidazo[1,2- b ]pyridazine core promotes strong crystal lattice formation. An Ethanol/Water solvent system leverages the compound's moderate solubility in hot ethanol and its insolubility in water, allowing for high-recovery crystallization. Hot filtration is explicitly included to remove insoluble polymeric byproducts generated during upstream nitration steps.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid in absolute Ethanol (approx. 10 mL per gram of crude). Heat the mixture to reflux (78 °C) with continuous stirring until the solid dissolves.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove any insoluble dark particulate matter.
-
Anti-Solvent Addition: Return the filtrate to a gentle boil. Slowly add hot distilled water dropwise until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol until the solution just clears.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed over 4 hours. Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield.
-
Self-Validation System: Filter the crystals via vacuum filtration, wash with ice-cold 20% Ethanol/Water, and dry under high vacuum. Determine the melting point of the isolated crystals. A sharp melting point range (< 2 °C variance) confirms the successful exclusion of amorphous impurities from the crystal lattice.
Method Comparison and Data Summary
To assist in selecting the appropriate purification strategy, the quantitative outcomes of the three protocols are summarized below.
Table 2: Comparison of Purification Modalities for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
| Purification Method | Optimal Scale | Expected Purity | Typical Yield Recovery | Primary Advantage | Primary Limitation |
| Flash Chromatography | 100 mg – 10 g | 95 - 98% | 80 - 85% | Rapid isolation of intermediate purity. | High solvent consumption at scale. |
| Prep RP-HPLC | 10 mg – 500 mg | > 99.5% | 70 - 75% | Exceptional purity for sensitive downstream steps. | Low throughput; requires specialized equipment. |
| Recrystallization | > 10 g | 98 - 99% | 85 - 90% | Highly scalable, eco-friendly, and cost-effective. | Requires identifying the exact cloud point; loss of product in mother liquor. |
Downstream Biological Context
The rigorous purification of 6-Methyl-3-nitroimidazo[1,2- b ]pyridazine is not merely an analytical exercise; it is a prerequisite for generating high-fidelity pharmacological data. Trace impurities carried through the nitro-reduction and subsequent amide coupling steps can result in false positives during high-throughput kinase screening[5]. The diagram below illustrates the critical path from this purified scaffold to therapeutic efficacy.
Caption: Synthetic progression from the nitro scaffold to targeted kinase inhibitors and therapeutic effects.
References
- Source: PMC (National Institutes of Health)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: PMC (National Institutes of Health)
- Source: PMC (National Institutes of Health)
- Imidazo[1,2-b]pyridazine - Physico-chemical Properties Source: ChemBK URL
Sources
Technical Support Center: Optimizing 6-Methyl-3-nitroimidazo[1,2-b]pyridazine Synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling with the yield, purity, and scalability of imidazo[1,2-b]pyridazine derivatives. The 3-nitroimidazo[1,2-b]pyridazine scaffold is a highly privileged structure, particularly in the development of 1[1]. However, its two-step synthesis—condensation followed by electrophilic nitration—is notoriously sensitive to reagent degradation, temperature fluctuations, and workup pH.
This guide is designed as a self-validating system. By understanding the mechanistic causality behind each step, you can proactively troubleshoot and optimize your yields.
I. Synthesis Workflow & Logical Relationships
The following diagram illustrates the critical path for synthesizing 6-methyl-3-nitroimidazo[1,2-b]pyridazine, highlighting the mechanistic rationale at each stage to prevent common failure points.
Workflow for the synthesis and isolation of 6-methyl-3-nitroimidazo[1,2-b]pyridazine.
II. Quantitative Troubleshooting Matrix
When yields fall below the expected 60-70% range over two steps, consult this data-driven matrix to identify the root cause and implement corrective actions.
| Reaction Step | Parameter | Sub-optimal Condition | Optimized Condition | Yield Impact |
| Condensation | Base Selection | Strong Base (e.g., NaOH) | Mild Base (NaHCO 3 ) | +25% to 40% |
| Condensation | Reagent Purity | Aged α -haloacetaldehyde | Freshly distilled / Acetal | +30% |
| Nitration | Temperature | Room Temperature (25°C) | Ice-bath (0–5°C) | +45% (prevents oxidation) |
| Nitration | Workup pH | Acidic Quench (pH < 3) | Neutralized Quench (pH 7.0) | +50% (recovers soluble salt) |
III. Validated Step-by-Step Protocol
Every step in this methodology includes a self-validating checkpoint to ensure the reaction is proceeding correctly before you commit to the next phase.
Phase 1: Condensation (Formation of 6-Methylimidazo[1,2-b]pyridazine)
-
Preparation: Suspend 3-amino-6-methylpyridazine (1.0 equiv) in a polar solvent (e.g., ethanol or DMF).
-
Base Addition: Add sodium bicarbonate (NaHCO 3 , 1.5 equiv).
-
Causality: A mild base neutralizes the hydrohalic acid byproduct without triggering the polymerization of the highly reactive α -haloacetaldehyde.
-
-
Electrophile Addition: Dropwise add a solution of 2-chloroacetaldehyde (1.2 equiv). For highest reproducibility, generate this in situ from chloroacetaldehyde dimethyl acetal.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12-16 hours.
-
Self-Validating Checkpoint: The suspension will transition to a clear, dark solution. Confirm complete consumption of the starting material via LC-MS.
-
-
Isolation: Concentrate the solvent in vacuo, partition between water and ethyl acetate, extract the organic layer, dry over Na 2 SO 4 , and evaporate. Purify via recrystallization or silica gel chromatography to yield the intermediate.
Phase 2: Electrophilic Aromatic Nitration
-
Acidic Solvation: Dissolve the purified 6-methylimidazo[1,2-b]pyridazine (1.0 equiv) in concentrated sulfuric acid (H 2 SO 4 , approx. 5-10 volumes). Cool the flask strictly to 0–5°C using an ice-water bath.
-
Nitration: Slowly add 68% nitric acid (HNO 3 ) or fuming nitric acid (1.2 to 1.5 equiv) dropwise over 30 minutes.
-
Causality: The C-3 position is highly nucleophilic. Dropwise addition controls the highly exothermic nitration, preventing oxidative cleavage of the 6-methyl group and avoiding over-nitration.
-
-
Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature for an additional 2-3 hours.
-
Quench & Neutralization: Pour the reaction mixture slowly over crushed ice. Critical Step: Slowly add aqueous ammonia (NH 4 OH) or NaOH until the pH reaches exactly 7.0.
-
Self-Validating Checkpoint: A yellow/white precipitate will rapidly form exactly as the pH crosses from acidic to neutral.
-
-
Recovery: Filter the precipitate, wash thoroughly with cold water, and dry under a high vacuum to yield the final product.
IV. Deep-Dive FAQs
Q1: Why is my condensation yield so low (<40%), and why is the reaction mixture turning into a black tar? A: Causality: 2-chloroacetaldehyde is highly prone to polymerization and oxidation, especially when old or exposed to strong bases. The black tar is polymerized starting material. Solution: Distill your 2-chloroacetaldehyde before use, or use the more stable acetal derivative with in situ deprotection. Using 2 successfully neutralizes the hydrohalic acid byproduct without triggering this polymerization[2].
Q2: During nitration, I am observing a significant amount of water-soluble byproducts and extremely low recovery of the nitro product. How can I fix this? A: Causality: Imidazo[1,2-b]pyridazines possess basic nitrogen atoms that form highly soluble sulfate salts in acidic aqueous media. If the quench mixture is not properly neutralized, your product remains dissolved in the aqueous layer. Solution: Carefully neutralize the acidic quench with aqueous ammonia or NaOH to a pH of 7. The neutral 6-methyl-3-nitroimidazo[1,2-b]pyridazine will precipitate out, as demonstrated in optimized3[3].
Q3: Is it possible to avoid the harsh H 2 SO 4 /HNO 3 conditions for the nitration step? A: Causality: While milder nitrating agents like nitronium tetrafluoroborate (NO 2 BF 4 ) exist, the standard mixed acid is actually highly beneficial for this specific scaffold. The concentrated H 2 SO 4 protonates the less nucleophilic nitrogens on the pyridazine ring. This deactivates the six-membered ring and strictly directs the electrophilic attack to the electron-rich C-3 position on the imidazole ring, ensuring perfect regioselectivity.
V. References
-
Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: PMC (nih.gov) URL: [Link]
-
Title: 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Source: MDPI URL: [Link]
-
Title: 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Welcome to the Formulation and Assay Troubleshooting Center. This guide is specifically designed for researchers, medicinal chemists, and pharmacologists working with 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS: 41658-87-1) .
Compounds bearing the imidazo[1,2-b]pyridazine core are highly valued in drug discovery (e.g., as kinase inhibitors) but are notorious for their poor physicochemical properties. The highly planar, aromatic nature of the core promotes strong intermolecular π−π stacking, resulting in high crystal lattice energy. Furthermore, the strongly electron-withdrawing nitro group at the 3-position significantly reduces the basicity of the ring nitrogens, rendering standard salt-formation strategies ineffective. This guide provides field-proven, self-validating protocols to overcome these inherent solubility barriers.
Troubleshooting In Vitro Assays (Biochemical & Cellular)
Q: My compound precipitates when diluted from a DMSO stock into my aqueous assay buffer (e.g., PBS, HEPES). How can I prevent this while maintaining assay integrity?
Causality & Expert Insight: The precipitation you observe is driven by the collapse of kinetic solubility. When a concentrated DMSO stock is introduced to an aqueous medium, the sudden shift in solvent polarity causes rapid nucleation. Because the thermodynamic solubility of imidazo[1,2-b]pyridazines is often exceptionally low (<1–3 µg/mL at pH 6.8) , the compound crashes out of solution before it can interact with your biological target.
Self-Validating Protocol: Cyclodextrin-Mediated Solubilization To shield the lipophilic core from the aqueous environment, we utilize inclusion complexes.
-
Prepare Stock: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Buffer Modification: Supplement your final aqueous assay buffer with 10% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD).
-
Intermediate Dilution: Do not spike directly into the final buffer. First, create a 10x intermediate stock in 50% DMSO / 50% Buffer.
-
Final Addition: Slowly pipette the intermediate stock into the HP- β -CD-modified buffer to achieve a final DMSO concentration of ≤ 1%.
-
System Validation (Crucial): Measure the optical density of the final well at 600 nm (OD600) using a plate reader. An OD600 > 0.05 indicates light scattering from micro-precipitates. If detected, increase the HP- β -CD concentration to 15%.
Troubleshooting In Vivo Formulation (PK/PD Studies)
Q: I am observing negligible oral bioavailability (F < 5%) and high variability in rodent pharmacokinetic studies. What formulation strategy should I use?
Causality & Expert Insight: Poor oral absorption of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine is dissolution-rate limited. The gastrointestinal tract cannot dissolve the macroscopic crystals fast enough for absorption. For oral (PO) dosing, converting the API into a nanosuspension maximizes the surface area-to-volume ratio. For intravenous (IV) dosing, the compound must be in a true, thermodynamically stable solution to prevent fatal embolisms .
Self-Validating Protocol A: IV Dosing Solution (Low Dose)
-
Solubilization: Dissolve the API in 10% Dimethylacetamide (DMA). DMA is a superior hydrogen-bond acceptor compared to DMSO and prevents recrystallization more effectively.
-
Co-solvent Addition: Add 40% Propylene Glycol (PG) or PEG400. Vortex until optically clear.
-
Aqueous Phase: Slowly add 50% sterile saline (0.9% NaCl) dropwise while stirring continuously at 500 rpm.
-
System Validation: Pass the final formulation through a 0.22 µm PTFE syringe filter. If you feel physical resistance, or if HPLC quantification of the filtrate shows a >5% drop in API concentration, sub-visible precipitation has occurred. Do not inject.
Self-Validating Protocol B: PO Nanosuspension (High Dose)
-
Wetting: Weigh the dry API powder. Add 0.2% Tween 80 (v/v) directly to the powder. Tween 80 reduces the interfacial tension between the hydrophobic crystals and the aqueous vehicle.
-
Stabilization: Add 0.5% Methylcellulose (MC) in water. MC acts as a steric stabilizer and viscosity modifier, preventing the nanoparticles from agglomerating (Ostwald ripening) .
-
Size Reduction: Process the mixture using a bead mill (0.5 mm zirconium beads) for 15 minutes at 4°C to prevent thermal degradation.
-
System Validation: Examine a 10 µL drop under a light microscope at 40x magnification. The suspension must appear as a uniform, milky dispersion with no visible jagged crystals (particles should be uniformly <2 µm).
Structural Optimization (Medicinal Chemistry Workarounds)
Q: Formulation alone isn't sufficient for our high-dose toxicology studies. How can we modify the scaffold to intrinsically improve solubility?
Causality & Expert Insight: When formulation reaches its limits, the crystal lattice energy must be disrupted chemically. The 6-position of the imidazo[1,2-b]pyridazine ring is a proven site for property-based optimization. Introducing steric bulk or heteroatoms at this position forces the molecule out of its flat conformation, drastically lowering the melting point and enhancing aqueous solubility without always compromising kinase binding pockets .
Recommended Modifications:
-
Heteroatom Insertion: Replace the 6-methyl group with a solubilizing moiety such as a morpholine, piperazine, or an alkoxy group. This introduces hydrogen bond acceptors.
-
Steric Disruption: Substituting the 6-methyl with a bulkier, non-planar group (e.g., cyclopropyl) disrupts π−π stacking interactions in the solid state.
Quantitative Formulation Data & Decision Workflows
Table 1: Comparison of Formulation Vehicles for Imidazo[1,2-b]pyridazines
| Formulation Vehicle | Application | Max Solubilized Concentration | Pros | Cons |
| 100% DMSO | In Vitro Stock | 10 - 50 mg/mL | High solubility; easy to prepare | Highly toxic to cells at >1% v/v |
| 10% HP- β -CD in PBS | In Vitro Assay | 0.5 - 2.0 mg/mL | Prevents precipitation; biocompatible | May sequester highly lipophilic drugs |
| 10% DMA / 40% PG / 50% Saline | In Vivo (IV) | 0.5 - 1.0 mg/mL | True solution; safe for IV injection | Risk of precipitation upon blood dilution |
| 0.5% MC / 0.2% Tween 80 | In Vivo (PO) | 1.0 - 50.0 mg/mL | High dose capacity; excellent for PK | Requires mechanical milling; not a solution |
Formulation Selection Workflow
Caption: Workflow for selecting solubility enhancement strategies based on assay type.
Nanosuspension Preparation Methodology
Caption: Step-by-step methodology for preparing an in vivo nanosuspension formulation.
Frequently Asked Questions (FAQs)
FAQ 1: Why does my compound appear soluble initially but precipitate after 30 minutes in the assay plate? Answer: This illustrates the difference between kinetic and thermodynamic solubility. The compound remains temporarily supersaturated before nucleation triggers crystallization. Always incubate your working dilutions at room temperature for 1 hour prior to adding cells or enzymes to ensure the system has reached thermodynamic equilibrium.
FAQ 2: Can I use pH adjustment (e.g., lowering pH to 3.0) to dissolve 6-Methyl-3-nitroimidazo[1,2-b]pyridazine? Answer: No. Unlike compounds with basic aliphatic amines, the imidazo[1,2-b]pyridazine core is only weakly basic (pKa ~ 4.0). The electron-withdrawing nitro group further depletes electron density from the ring nitrogens, drastically lowering the pKa. Therefore, standard physiological or even moderately acidic pH adjustments will not significantly ionize the molecule to improve solubility. Rely on co-solvents or mechanical size reduction instead.
FAQ 3: Is it safe to heat the formulation to force the compound into solution? Answer: Heating will temporarily increase kinetic solubility, but the compound will rapidly crash out (often forming larger, more problematic crystals) once it cools to 37°C (in vitro) or upon injection (in vivo). Furthermore, the nitro group can be sensitive to thermal degradation in the presence of certain excipients. Always rely on thermodynamically stable co-solvent mixtures at room temperature.
References
-
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
Technical Support Center: Enhancing the Solution Stability of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methyl-3-nitroimidazo[1,2-b]pyridazine. The inherent chemical functionalities of this molecule—specifically the nitroaromatic system and the fused imidazopyridazine core—present unique stability challenges in solution. This document is designed to serve as a comprehensive resource, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to diagnose, mitigate, and manage these stability issues effectively. Our approach is grounded in fundamental chemical principles and established best practices in pharmaceutical sciences to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine in solution?
A1: Based on its chemical structure, 6-Methyl-3-nitroimidazo[1,2-b]pyridazine is susceptible to several degradation pathways. The two primary routes of concern are photodegradation and pH-dependent hydrolysis. The nitroaromatic group is known to be photoreactive and can undergo reduction to a nitroso group or rearrangement, particularly under UV or broad-spectrum light.[1][2] The imidazo[1,2-b]pyridazine core, a heterocyclic system, may be susceptible to hydrolysis, with the rate being significantly influenced by the pH of the solution.[3][4] Additionally, like many complex organic molecules, it can be prone to oxidation, although this is typically a slower process unless pro-oxidant species are present.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To maximize the shelf-life of your stock solution, we recommend the following storage conditions:
-
Solvent: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble and stable, such as DMSO or N,N-Dimethylformamide (DMF). Prepare the stock at a high concentration to minimize the volume needed for dilution into aqueous buffers.
-
Temperature: Store frozen at -20°C or -80°C. This significantly reduces the rate of most chemical degradation reactions.
-
Light: Protect from light at all times. Use amber vials or wrap vials in aluminum foil.[3] Photodegradation can occur even from ambient laboratory light over extended periods.
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidative degradation.
Q3: I observed a color change in my aqueous experimental solution. What does this signify?
A3: A color change, typically a yellowing or browning of the solution, is often an indicator of degradation. For nitroaromatic compounds, this can be associated with the formation of degradants. For instance, the reduction of the nitro group can lead to colored byproducts.[1] It is a strong signal that the integrity of your compound is compromised. You should immediately investigate the cause, starting with potential light exposure and the pH of your medium. We highly recommend quantifying the compound's concentration via a stability-indicating analytical method, such as HPLC, to determine the extent of degradation.
Q4: Are there any common solvents or buffer components I should avoid?
A4: Yes. Avoid highly nucleophilic solvents or buffers (e.g., those containing primary or secondary amines at high pH) as they could potentially react with the heterocyclic ring system. Be cautious with buffers that can participate in photochemical reactions. While the compound itself is the primary photosensitizer, some buffer components can exacerbate the issue. Also, ensure your solvents are free of peroxide impurities, which can initiate oxidative degradation. Using freshly opened, high-purity solvents is always the best practice.
Troubleshooting Guide: Addressing Specific Stability Issues
This section provides a structured approach to diagnosing and solving common stability problems encountered during experiments.
Issue 1: Rapid Loss of Compound Potency in Aqueous Assay Buffer
Q: My compound shows excellent activity when freshly diluted, but the signal significantly decreases in plates incubated for several hours. How can I troubleshoot this?
A: This is a classic sign of solution instability under your specific assay conditions. The cause is likely pH-dependent hydrolysis or, if the assay is conducted under light, photodegradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency loss.
Causality Explained: The energy from light, particularly in the UV spectrum, can be absorbed by the nitroaromatic ring, promoting it to an excited state. This state is highly reactive and can lead to intramolecular rearrangement or reaction with solvent molecules, causing degradation.[1][2] Separately, the pH of the aqueous buffer dictates the ionization state of the molecule and can introduce catalytic species (H+ or OH-) that accelerate the hydrolysis of susceptible bonds within the imidazopyridazine ring system.[4][5] Finding a pH range where the compound is most stable is critical for reproducible results.[6]
Issue 2: Appearance of New Peaks in HPLC Chromatogram During a Time-Course Experiment
Q: I am monitoring my compound's stability in a formulation, and over time I see the main peak decrease while one or more new peaks appear. What are these, and how can I prevent them?
A: The new peaks are almost certainly degradation products. Identifying the conditions that promote their formation is the key to preventing them. A forced degradation study is the definitive way to diagnose the issue.[3][7]
Diagnostic Approach:
-
Characterize the Degradants: Use HPLC-MS to get the mass of the new peaks. This provides vital clues. For example, a loss of 46 amu could suggest denitration, while an addition of 16 amu could indicate oxidation.
-
Perform a Forced Degradation Study: This involves intentionally exposing the compound to harsh conditions to rapidly generate degradants. This will help you identify the compound's vulnerabilities.[8] (See Protocol 1 below).
-
Correlate and Mitigate: Compare the degradants from the forced degradation study to those appearing in your experiment. Once you know the degradation pathway (e.g., oxidative, hydrolytic), you can introduce specific stabilizers.
Mitigation Strategies Based on Degradation Pathway:
| Degradation Pathway | Likely Cause | Recommended Mitigation Strategy |
| Oxidation | Dissolved oxygen, peroxide contaminants, metal ion catalysis | 1. Degas buffers before use. 2. Add an antioxidant (e.g., 0.01% BHT or Ascorbic Acid).[9][10][11] 3. Add a chelating agent (e.g., 0.1 mM EDTA) to sequester metal ions. |
| Hydrolysis (Acidic) | Low pH (< 5) | Increase buffer pH to a more stable range (if compatible with the experiment). |
| Hydrolysis (Basic) | High pH (> 8) | Decrease buffer pH to a more stable range. |
| Photodegradation | Exposure to UV or ambient light | Work in a dark room, use amber vials/plates, and wrap containers in foil. |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly identify the potential degradation pathways of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine, which is a critical step in developing a stability-indicating analytical method.[3][7]
Objective: To generate potential degradation products under hydrolytic, oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Dilute the stock solution to 0.1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 0.1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 0.1 mg/mL in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Dilute the stock solution to 0.1 mg/mL in a 50:50 acetonitrile:water mixture. Expose the solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B compliant) for 24 hours. Run a parallel sample wrapped in foil as a dark control.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition.
-
If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analyze all samples by a reverse-phase HPLC-UV method (e.g., C18 column, gradient elution with water/acetonitrile mobile phase).
-
-
Data Evaluation:
-
Compare the chromatograms from the stressed samples to the control (time zero) sample.
-
Identify the retention times of new peaks (degradants).
-
Calculate the percentage degradation of the parent compound. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[7]
-
Caption: Workflow for a forced degradation study.
Protocol 2: Screening for Stabilizing Excipients
Objective: To empirically determine the effectiveness of common stabilizing excipients on the compound's stability in an aqueous buffer.
Methodology:
-
Buffer Preparation: Prepare a base aqueous buffer at the desired pH for your experiment (e.g., 50 mM phosphate buffer, pH 7.4).
-
Excipient Stock Solutions: Prepare concentrated stock solutions of the following excipients:
-
Antioxidants: 1% (w/v) Butylated Hydroxytoluene (BHT) in ethanol; 100 mM Ascorbic Acid in water.
-
Chelating Agent: 100 mM EDTA in water.
-
-
Test Conditions: Prepare the following solutions by spiking the compound (from a concentrated DMSO stock, keeping final DMSO <1%) into the base buffer.
-
Control: Compound in base buffer only.
-
Test 1 (BHT): Compound in base buffer + 0.01% BHT.
-
Test 2 (Ascorbic Acid): Compound in base buffer + 0.5 mM Ascorbic Acid.
-
Test 3 (EDTA): Compound in base buffer + 0.1 mM EDTA.
-
Test 4 (Combination): Compound in base buffer + 0.01% BHT + 0.1 mM EDTA.
-
-
Incubation and Analysis:
-
Incubate all solutions under the conditions where you previously observed instability (e.g., 37°C for 8 hours, or under ambient light at room temperature).
-
Take samples at time 0 and after the incubation period.
-
Analyze all samples by HPLC to quantify the remaining percentage of the parent compound.
-
-
Data Interpretation: Compare the percentage of compound remaining in each test condition to the control. A higher percentage indicates a stabilizing effect.
Expected Outcome Data (Hypothetical):
| Condition | % Parent Compound Remaining (t=8h) | Interpretation |
| Control (Buffer Only) | 75% | Significant degradation observed. |
| + 0.01% BHT | 92% | BHT provides strong protection, suggesting an oxidative pathway. |
| + 0.5 mM Ascorbic Acid | 88% | Ascorbic acid offers moderate protection. |
| + 0.1 mM EDTA | 81% | EDTA provides slight protection, suggesting minor metal catalysis. |
| + BHT + EDTA | 96% | Combination provides the best protection, confirming oxidation is the primary issue. |
References
- WO2006107784A1 - Imidazopyridazine compounds - Google P
- Pharma Stability: Troubleshooting & Pitfalls.
- Radicals of nitroimidazole derivatives: pH dependence of rates of formation and decay rel
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC.
- Photosensitivity Reactions Induced by Photochemical Degrad
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed.
- Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed.
- Innovative Delivery and Release Systems for Antioxidants and Other Active Substances in the Tre
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchG
- (PDF)
- Degradation of nitroaromatic compounds by microorganisms - OA Monitor Ireland.
- Antioxidants for the Prevention and Tre
- Rational use of antioxidants in solid oral pharmaceutical prepar
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- ANTIOXIDANTS: In Pharmaceutical Formul
- Analytical Techniques In Stability Testing - Separ
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- Stability indicating study by using different analytical techniques - IJSDR.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed.
- (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI.
- WO2020131574A1 - Method of reducing aromatic nitro compounds - Google P
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
- Common Pitfalls in Stability Study Design and How to Avoid Them - DES Pharma.
- Inhibition of three kinds of expired nitroimidazole antibiotics | Anti-Corrosion Methods and M
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC.
- Development of forced degradation and stability indic
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chrom
- Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
- Degradation kinetics of metronidazole in solution - PubMed.
- Dissolution Method Troubleshooting: An Industry Perspective.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regul
- Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed.
- Original articles The stability of amoxycillin, clarithromycin and metronidazole in gastric juice: relevance to the tre
- 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC.
- Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society.
- 6-chloro-7-methyl-3-nitroimidazo[1,2-b]pyridazine - NextSDS.
- Imidazo(1,2-b) pyridazine (CAS 766-55-2) Manufacturer | Ganapa Life Science.
- 41658-87-1|6-Methyl-3-nitroimidazo[1,2-b]pyridazine - BLDpharm.
- Synthesis of significant nitroimidazole-triazole-pyridine hybrids and their molecular modeling as antimicrobial agents - Arabian Journal of Chemistry.
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- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
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- 9. researchgate.net [researchgate.net]
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- 11. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-fidelity, scalable protocols for the synthesis of imidazo[1,2-b]pyridazine derivatives. These compounds serve as critical scaffolds in advanced kinase inhibition and antikinetoplastid drug discovery 1.
Mechanistic Overview & Reaction Causality
The synthesis of 6-methyl-3-nitroimidazo[1,2-b]pyridazine relies on a validated two-stage workflow.
Stage 1: Cyclocondensation The core is assembled by reacting 3-amino-6-methylpyridazine with an α -haloketone or α -haloaldehyde (e.g., chloroacetaldehyde). The nitrogen atom at the 1-position of the pyridazine ring acts as the primary nucleophile, driving the initial attack and subsequent cyclization 2.
Stage 2: Electrophilic Aromatic Nitration Once the bicyclic core is formed, electrophilic aromatic substitution is utilized to introduce the nitro group. Because the fused imidazole ring is significantly more electron-rich than the pyridazine ring, the nitronium ion ( NO2+ ) is directed exclusively to the highly nucleophilic C-3 position 3.
Two-step synthetic workflow for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding visual and chemical checkpoints directly into the workflow.
Protocol A: Synthesis of 6-Methylimidazo[1,2-b]pyridazine (Intermediate)
-
Initiation: Suspend 3-amino-6-methylpyridazine (1.0 equiv) in 1,2-dimethoxyethane (DME).
-
Causality for Solvent: DME provides the optimal boiling point (85 °C) to overcome the activation energy barrier of the cyclization without causing thermal degradation of the haloketone [[1]]().
-
-
Addition: Add chloroacetaldehyde (1.1 equiv, 50% aqueous solution) dropwise.
-
Propagation: Heat the reaction mixture to reflux for 48 hours.
-
Self-Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The highly polar primary amine spot will disappear, replaced by a higher-Rf, UV-active spot.
-
-
Isolation: Evaporate the solvent in vacuo. Resuspend the crude residue in water and neutralize to pH 7.5 using saturated aqueous NaHCO3 .
-
Self-Validation Checkpoint 2: Neutralization causes the free-base imidazo[1,2-b]pyridazine to crash out of the aqueous layer as a pale solid. Extract with dichloromethane, dry over Na2SO4 , and concentrate.
-
Protocol B: Electrophilic Nitration (Target Product)
-
Preparation: Dissolve 6-methylimidazo[1,2-b]pyridazine (1.0 equiv) in concentrated sulfuric acid ( H2SO4 , 10 mL/g of substrate). Cool the flask to exactly 0 °C using an ice-water bath.
-
Nitronium Generation: Add 68% nitric acid ( HNO3 , 6.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality for Reagent Excess: A 6-fold excess of nitric acid is utilized to maintain a high concentration of the active nitronium species ( NO2+ ) in the viscous sulfuric acid medium. This compensates for the deactivating nature of the fully protonated imidazo[1,2-b]pyridazine core 1.
-
-
Propagation: Remove the ice bath and stir at room temperature for 3 hours.
-
Self-Validation Checkpoint 3: The reaction mixture will transition from a pale yellow suspension to a deep amber, homogeneous solution.
-
-
Quenching: Slowly pour the reaction mixture over a large excess of vigorously stirred crushed ice.
-
Self-Validation Checkpoint 4: A sudden, voluminous precipitation of a bright yellow solid occurs. Filter, wash extensively with cold water until the filtrate is pH neutral, and dry under reduced pressure.
-
Optimization Data Matrix
The following table summarizes the quantitative optimization data for the nitration step, highlighting how deviations from the standard protocol impact yield and purity.
| Parameter | Condition Tested | Yield (%) | Purity (HPLC) | Mechanistic Observation |
| Temperature | Addition at -10 °C, RT stir | 45% | 98% | Reaction stalls initially; insufficient thermal energy for C-3 electrophilic attack. |
| Temperature | Addition at 0 °C, RT stir | 88% | 99% | Optimal kinetic control; avoids oxidation while ensuring complete conversion. |
| Temperature | Addition at 15 °C, RT stir | 32% | 75% | Exothermic runaway leads to oxidative ring cleavage and tar formation. |
| Nitric Acid | 2.0 Equivalents | 55% | 85% | Incomplete nitration; starting material remains due to nitronium depletion. |
| Nitric Acid | 6.0 Equivalents | 88% | 99% | Excess drives equilibrium forward in the highly deactivating H2SO4 matrix. |
Troubleshooting & Frequently Asked Questions (FAQs)
Troubleshooting logic tree for resolving low yields during the nitration step.
Q: Why is my reaction mixture turning black upon the addition of nitric acid? A: This indicates severe oxidative degradation. The imidazo[1,2-b]pyridazine core is highly sensitive to strong oxidants at elevated temperatures. Causality: If the sulfuric acid solution is not strictly maintained at 0 °C during the dropwise addition of 68% HNO3 , the localized heat of mixing accelerates oxidative ring cleavage. Resolution: Ensure rigorous ice-bath cooling, increase the stirring rate to dissipate heat, and reduce your addition rate.
Q: Can I use potassium nitrate ( KNO3 ) instead of fuming/concentrated nitric acid? A: Yes, KNO3 dissolved in H2SO4 is a viable alternative for generating the nitronium ion and is frequently utilized to avoid handling fuming liquids on a larger scale. However, the heterogeneous nature of the salt addition requires vigorous overhead stirring to prevent localized concentration gradients, which can otherwise lead to inconsistent yields.
Q: How do I safely quench the nitration reaction without hydrolyzing the product? A: The standard protocol is to pour the reaction mixture slowly over a large excess of crushed ice, not liquid water 1. Causality: Pouring into ice controls the massive exothermic heat of dilution associated with concentrated sulfuric acid. If the temperature spikes during quenching, you risk hydrolytic degradation of the heterocyclic core.
Q: I am seeing a mixture of unreacted starting material and product. Should I heat the reaction? A: Do not apply external heat. Heating a nitric/sulfuric acid mixture containing this heterocycle will result in decomposition. Instead, verify that you are using at least 5.0 to 6.0 equivalents of HNO3 and allow the reaction to stir at room temperature for an extended period (up to 5 hours) to achieve complete conversion.
References
- Title: 6-Chloro-3-nitro-2-[(phenylsulfonyl)
- Title: Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Source: Thieme Connect URL
- Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: ACS Publications URL
Sources
refining purification protocols for high-purity 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and isolation of heterocyclic building blocks. The imidazo[1,2- b ]pyridazine scaffold is a highly privileged pharmacophore, widely utilized in the development of selective kinase inhibitors targeting Haspin, TAK1, and Mps1 [1, 2, 3].
However, isolating the critical intermediate 6-Methyl-3-nitroimidazo[1,2- b ]pyridazine (CAS: 41658-87-1) presents unique physicochemical challenges. The highly conjugated, planar core promotes strong π−π stacking, while the electron-withdrawing C-3 nitro group alters the pKa of the core nitrogens, leading to poor solubility and severe secondary interactions during chromatography.
This guide is designed to move beyond basic instructions. Here, we explore the causality behind these behaviors and provide self-validating, step-by-step methodologies to ensure you consistently achieve >99% purity.
Process Visualization: Purification Pathway
Optimized purification workflow for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
Troubleshooting Guides & FAQs
Q1: My product streaks heavily on normal-phase silica gel, and I cannot achieve baseline separation from unreacted starting materials or regioisomers. How do I resolve this? A1: The streaking is a classic symptom of secondary amine-silanol interactions. The imidazo[1,2- b ]pyridazine core contains multiple basic nitrogen atoms. Even with the electron-withdrawing nitro group, these nitrogens hydrogen-bond strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing the compound to drag through the column. Causality & Solution: To disrupt this interaction, you must competitively mask the silanol sites. Incorporate 1% Triethylamine (Et 3 N) into your mobile phase (e.g., Dichloromethane/Methanol). This basic modifier neutralizes the acidic silica sites, sharpening the elution band and allowing baseline resolution.
Q2: The crude mixture has terrible solubility in Dichloromethane (DCM) and Chloroform. When I try to liquid-load it onto the column, it crashes out at the top. What is the best loading strategy? A2: The rigid, planar structure of the nitrated imidazopyridazine facilitates strong intermolecular stacking, drastically reducing its solubility in moderately polar halogenated solvents. Causality & Solution: Liquid loading a partially dissolved suspension will inevitably lead to severe band broadening and ruined resolution. You must use dry loading (solid loading) . Dissolve the crude mixture in a highly polar, volatile solvent (like Tetrahydrofuran), add deactivated Celite (1:3 compound-to-sorbent mass ratio), and evaporate it to a free-flowing powder. This creates a uniform dissolution kinetic profile as the mobile phase hits the sample, preventing precipitation.
Q3: Flash chromatography gets me to ~95% purity, but my downstream palladium-catalyzed cross-coupling requires >99% purity. How do I remove the trace impurities? A3: Trace impurities often include des-nitro or over-nitrated byproducts that co-elute even in optimized solvent systems. Causality & Solution: Recrystallization is the ultimate self-validating method for final polishing. The thermodynamic driving force of crystal lattice formation inherently excludes structurally dissimilar impurities. A solvent system of Ethanol/Water is ideal. The target is soluble in hot ethanol; the slow addition of water (acting as an anti-solvent) at reflux, followed by controlled cooling, yields highly pure crystalline needles.
Quantitative Data: Chromatographic Solvent Systems
To illustrate the impact of mobile phase selection, the following table summarizes the performance metrics of various solvent systems tested during the purification of 6-Methyl-3-nitroimidazo[1,2- b ]pyridazine.
| Solvent System (v/v) | Basic Modifier | Target R f | Impurity R f | Peak Shape | Typical Recovery | Final Purity |
| DCM : MeOH (95:5) | None | 0.35 | 0.30 | Severe Tailing | 60% | ~85% |
| DCM : MeOH (95:5) | 1% Et 3 N | 0.45 | 0.25 | Sharp / Symmetrical | 85% | ~96% |
| EtOAc : Hexane (70:30) | None | 0.15 | 0.12 | Broad / Retained | 40% | ~70% |
| EtOAc : Hexane (70:30) | 1% Et 3 N | 0.25 | 0.20 | Moderate Tailing | 65% | ~88% |
Step-by-Step Methodologies
Protocol 1: Amine-Modified Flash Chromatography
This protocol is designed as a self-validating system; if the solid loading is homogeneous and the modifier is present, the target will elute as a distinct, UV-active band without tailing.
-
Solid Loading Preparation: Dissolve 1.0 g of crude 6-Methyl-3-nitroimidazo[1,2- b ]pyridazine in 20 mL of Tetrahydrofuran (THF). Add 3.0 g of Celite 545.
-
Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 40°C until a completely dry, free-flowing powder is obtained. Do not leave chunks, as this will cause channeling.
-
Column Equilibration: Pack a silica gel column and equilibrate with 3 column volumes (CV) of DCM containing 1% Et 3 N.
-
Loading: Carefully pour the dry-loaded Celite powder onto the flat head of the silica bed. Cap with a thin layer of clean sea sand to prevent disturbance.
-
Elution: Run a gradient from 100% DCM (with 1% Et 3 N) to DCM:MeOH 95:5 (with 1% Et 3 N).
-
Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will elute as a bright, sharp spot at R f ~0.45. Pool and concentrate the pure fractions.
Protocol 2: Anti-Solvent Recrystallization for Final Polishing
This step relies on thermodynamic exclusion to upgrade the compound from ~96% to >99% purity.
-
Dissolution: Transfer the chromatographed solid to a round-bottom flask. Add absolute Ethanol (approx. 10 mL per gram of compound).
-
Heating: Heat the suspension to gentle reflux (78°C) using an oil bath until the solid completely dissolves. If particulates remain, perform a hot filtration.
-
Anti-Solvent Addition: While maintaining reflux, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Immediately add 3-5 drops of hot Ethanol to clear the solution.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Self-Validation Checkpoint: The spontaneous formation of distinct, needle-like crystals confirms the exclusion of amorphous impurities.
-
Harvesting: Chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via a Büchner funnel, wash with ice-cold Ethanol/Water (1:1), and dry under high vacuum for 12 hours.
References
-
Title: Design of new disubstituted imidazo[1,2- b ]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: PubMed Central (PMC) URL: [Link]
-
Title: Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL: [Link]
-
Title: Discovery of Imidazo[1,2- b ]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: ACS Publications URL: [Link]
Technical Support Center: Navigating the Challenges of Screening 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Welcome to the technical support center dedicated to the biological screening of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the common challenges encountered when working with this and related nitroaromatic, heterocyclic compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and overcome experimental hurdles, ensuring the generation of robust and reliable data.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and anti-parasitic effects.[1][2] However, the introduction of a nitro group, while potentially enhancing therapeutic efficacy, also presents a unique set of challenges in biological screening. This guide will address these challenges in a practical, question-and-answer format, providing not just solutions, but also the underlying scientific rationale.
Troubleshooting Guide: Common Issues in the Biological Screening of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
This section addresses specific problems you may encounter during your experiments.
Issue 1: Compound Solubility and Precipitation
Question: I'm observing precipitation of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine in my aqueous assay buffer, leading to inconsistent results. What is the cause and how can I resolve this?
Answer: Poor aqueous solubility is a well-documented challenge for many imidazo[1,2-b]pyridazine derivatives, and the presence of a nitro group can further impact this property.[3] Precipitation during an assay can lead to an underestimation of the compound's potency and high variability in your data.[4]
Underlying Cause: The planar, aromatic structure of the imidazo[1,2-b]pyridazine core contributes to its lipophilicity. While the nitro group is polar, its overall effect on solubility in a complex molecule can be difficult to predict. When a concentrated DMSO stock solution of the compound is diluted into an aqueous buffer, the compound may crash out if its concentration exceeds its thermodynamic solubility limit in that medium.
Troubleshooting Protocol:
-
Determine the Kinetic and Thermodynamic Solubility: It is crucial to understand the solubility limits of your compound in the specific assay buffer you are using.
-
Kinetic Solubility: This is a high-throughput method to assess the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer. Laser nephelometry is a common technique for this.[5][6]
-
Thermodynamic Solubility: The shake-flask method is the gold standard for determining the true equilibrium solubility.[7][8]
-
-
Modify Assay Conditions:
-
Lower the Final Compound Concentration: If possible, adjust your assay to test the compound at concentrations below its measured solubility limit.
-
Increase the DMSO Concentration: While not always ideal due to potential effects on biological targets, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) may improve solubility. However, ensure you run appropriate vehicle controls to account for any DMSO-induced effects.
-
-
Use of Excipients: For in vivo studies or complex cell-based models, formulation with solubilizing agents may be necessary. However, for in vitro screening, this can introduce artifacts and should be approached with caution.
Issue 2: High Cytotoxicity Observed at Low Concentrations
Question: My compound, 6-Methyl-3-nitroimidazo[1,2-b]pyridazine, is showing potent cytotoxicity in my cell-based assays, which may be masking its effect on my primary target. How can I determine if this is a general cytotoxic effect?
Answer: The nitroaromatic moiety is a known structural alert for cytotoxicity.[9][10] This toxicity can be a significant confounding factor in target-based screening.
Underlying Cause: The cytotoxicity of nitroaromatic compounds is often linked to two primary mechanisms:
-
Reductive Activation: Under hypoxic (low oxygen) conditions, which can occur in dense cell cultures, the nitro group can be reduced by cellular nitroreductases to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamino derivatives. These can damage DNA and other cellular macromolecules.[9][11]
-
Oxidative Stress: The nitro group can undergo redox cycling, a process where it is repeatedly reduced and then re-oxidized by molecular oxygen, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[9]
Troubleshooting Protocol:
-
Perform Cytotoxicity Assays in Parallel: Always assess the cytotoxicity of your compound in the cell line used for your primary assay. Two common methods are:
-
Compare IC50/EC50 Values: If the IC50 for cytotoxicity is close to the EC50 for your primary target, the observed activity may be due to general toxicity. A significant window between the cytotoxic concentration and the target-specific activity is desirable.
-
Vary Oxygen Levels: If you suspect reductive activation is a major contributor to cytotoxicity, you can try to perform your assays under both normoxic and hypoxic conditions to see if the cytotoxicity is enhanced in low-oxygen environments.
-
Use a Panel of Cell Lines: Assessing cytotoxicity across a panel of different cell lines can help determine if the effect is cell-line specific or a general characteristic of the compound.
Issue 3: Assay Interference and False Positives
Question: I am getting a positive hit in my fluorescence-based assay, but I'm not confident it's a true interaction with my target. Could 6-Methyl-3-nitroimidazo[1,2-b]pyridazine be interfering with the assay itself?
Answer: Yes, nitroaromatic compounds are known to interfere with various assay formats, particularly those relying on fluorescence or colorimetric readouts.[9][18] This can lead to a high rate of false positives.[19][20]
Underlying Cause:
-
Colorimetric Interference: Nitroaromatic compounds are often yellow. This intrinsic color can interfere with absorbance-based assays (e.g., MTT, ELISA) by contributing to the overall absorbance reading.[9]
-
Fluorescence Interference: The compound may be intrinsically fluorescent (autofluorescence) at the excitation and emission wavelengths of your assay, leading to a false positive signal. Conversely, it could absorb the excitation or emission light of your fluorophore (quenching), resulting in a false negative.[18][21]
-
Redox Activity: The nitro group can be redox-active, potentially reacting with assay reagents. For example, it could directly reduce a substrate in a coupled enzymatic assay, bypassing the enzyme of interest.[9]
Troubleshooting Protocol:
-
Run Cell-Free Controls: To test for direct interference with assay reagents, set up control wells containing all assay components, including your compound at various concentrations, but without the biological target (e.g., no enzyme or cells). An increase or decrease in signal in these wells is a strong indicator of assay interference.
-
Spectrophotometric Analysis: Scan the absorbance and fluorescence spectra of your compound to identify any overlap with your assay's detection wavelengths.
-
Use Orthogonal Assays: Validate hits from your primary screen using a secondary assay that has a different detection method. For example, if your primary screen is fluorescence-based, a secondary assay using a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be ideal.
-
Consult PAINS Filters: Pan-Assay Interference Compounds (PAINS) are chemical structures known to interfere with multiple assays.[22][23][24] While not a definitive verdict, checking your compound against PAINS filters can provide an early warning of potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine that I should be aware of?
While specific experimental data for this exact molecule is not widely available, based on its structure and related compounds, you should anticipate a relatively high melting point, poor aqueous solubility, and potential for light sensitivity due to the nitroaromatic system. The compound is likely to be a weak base.
Q2: How should I prepare and store stock solutions of this compound?
Due to its likely poor aqueous solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[25] Store stock solutions at -20°C or -80°C, protected from light. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: Are there any known off-target effects of imidazo[1,2-b]pyridazine derivatives?
Yes, the imidazo[1,2-b]pyridazine scaffold has been reported to have activity against a variety of targets, most notably protein kinases.[2][26] If you are not screening for kinase inhibition, it is prudent to consider that your compound may have off-target effects on kinases, which could explain unexpected cellular phenotypes. Profiling your compound against a panel of kinases can be a valuable step in understanding its selectivity.[27][28]
Q4: Can the nitro group be metabolically activated in my in vitro assay?
Yes, if your assay uses live cells or subcellular fractions containing nitroreductase enzymes (e.g., liver microsomes), the nitro group can be reduced to cytotoxic metabolites.[9][10][29] This is particularly relevant in cell-based assays, especially under hypoxic conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.[5][6][30][31]
Materials:
-
6-Methyl-3-nitroimidazo[1,2-b]pyridazine
-
DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well microplates
-
Laser Nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In a microplate, perform serial dilutions of the stock solution in DMSO.
-
Add assay buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Mix the plate thoroughly.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
Protocol 2: MTT Cytotoxicity Assay
This protocol is for assessing the effect of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine on cell viability.[12][13][32]
Materials:
-
Target cell line
-
Complete cell culture medium
-
6-Methyl-3-nitroimidazo[1,2-b]pyridazine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the compound in cell culture medium.
-
Remove the old medium and add the compound dilutions to the cells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Summary
Table 1: Troubleshooting Common Screening Issues
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results, visible precipitate | Poor aqueous solubility | Determine kinetic and thermodynamic solubility; adjust compound concentration. |
| High cytotoxicity at low concentrations | Nitro group-mediated toxicity (reductive activation, oxidative stress) | Perform parallel cytotoxicity assays (MTT, LDH); compare IC50 values. |
| High background signal in absorbance assay | Intrinsic color of the nitroaromatic compound | Run cell-free controls; subtract background absorbance from compound-only wells. |
| False positive in fluorescence assay | Autofluorescence or quenching by the compound | Measure compound's fluorescence spectrum; run controls with compound and fluorophore alone. |
| Activity is not reproducible in orthogonal assays | Assay interference (e.g., redox activity, aggregation) | Validate hits with a label-free secondary assay; check against PAINS filters. |
Visualizations
Workflow for Troubleshooting Screening Challenges
Caption: A logical workflow for the validation of primary screening hits, addressing key challenges.
Mechanisms of Nitroaromatic Cytotoxicity
Caption: Key pathways leading to cytotoxicity of nitroaromatic compounds in biological systems.
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Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1380-1396.[26]
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Edwards, D. I. (1986). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Progress in medicinal chemistry, 23, 199–208.[10]
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Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.[22]
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Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved from [Link][4]
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Jean-Gérard, L., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1567.[3]
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6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. (n.d.). PubChem. Retrieved from [Link][34]
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Asadi, M., et al. (2022). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific reports, 12(1), 1-14.[1]
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Kinetic solubility automated screen. (n.d.). BMG LABTECH. Retrieved from [Link][6]
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Jia, X., et al. (2019). Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical research in toxicology, 32(3), 449–459.[29]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate.[25]
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da Silva, A. C. G., et al. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31, 1539-1569.[11]
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Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. (2024). ChemRxiv.[35]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.[19]
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What are PAINS?. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link][20]
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Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Retrieved from [Link][36]
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Capuzzi, S. J., et al. (2018). PAINS management: open source model to eliminate nuisance compounds. Future medicinal chemistry, 10(23), 2707–2710.[24]
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Thorne, N., Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[18]
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Anastassiadis, T., et al. (2014). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell reports, 8(3), 855–865.[27]
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ExperimentNephelometryKinetics Documentation. (2025). Emerald Cloud Lab. Retrieved from [Link][30]
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Kinsella, G. K., et al. (2012). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.[31]
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Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv.[28]
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Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link][37]
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). RSC Publishing. Retrieved from [Link][2]
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Bicu, E., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules (Basel, Switzerland), 24(13), 2465.[38]
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6-chloro-7-methyl-3-nitroimidazo[1,2-b]pyridazine. (n.d.). NextSDS. Retrieved from [Link][39]
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Cytotoxic Activity of Some Azole Derivatives. (n.d.). Asian Pacific Journal of Cancer Biology.[40]
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Baloniak, S., et al. (1983). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Die Pharmazie, 38(1), 43–44.[41]
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comparative analysis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine derivatives
An in-depth comparative analysis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine and its derivatives reveals a highly privileged heterocyclic scaffold with remarkable versatility. Originally synthesized as a building block, the imidazo[1,2-b]pyridazine core has recently emerged as a potent pharmacophore in two distinct therapeutic arenas: anti-parasitic drug development (specifically against Giardia lamblia) and neurodegenerative disease management (via Acetylcholinesterase [AChE] inhibition).
As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of 3-nitroimidazo[1,2-b]pyridazine derivatives against standard clinical alternatives. We will dissect the mechanistic causality behind their efficacy and provide self-validating experimental workflows to ensure reproducible translation into your own drug discovery pipelines.
Mechanistic Profiling: Why the Imidazo[1,2-b]pyridazine Scaffold?
The rational design of 6-substituted-3-nitroimidazo[1,2-b]pyridazines relies on three critical structural pillars:
-
The Core (Imidazo[1,2-b]pyridazine): Compared to the more lipophilic imidazo[1,2-a]pyridines, the [1,2-b] isomer offers superior pharmacokinetic profiles, maintaining a low polar surface area and an optimal cLogP (1.2–4.1), which is critical for crossing the blood-brain barrier (BBB) or penetrating parasitic membranes.
-
The 3-Nitro Group: In anti-parasitic applications, the nitro group acts as a targeted prodrug. It is selectively reduced by parasitic nitroreductases, generating reactive nitrogen species that induce fatal nitrosative stress[1].
-
The 6-Position Substitution: The 6-methyl or 6-chloro precursors undergo facile Nucleophilic Aromatic Substitution ( SNAr ). Introducing bulky secondary amines (e.g., piperidines or piperazines) at this position creates a moiety that perfectly occupies the peripheral anionic site (PAS) of the AChE enzyme, blocking substrate entry.
Comparative Efficacy: Anti-Parasitic Activity
The urgent need for novel anti-infectives to combat giardiasis has led researchers to evaluate 3-nitroimidazo[1,2-b]pyridazines against the clinical standard, Metronidazole. Recent studies demonstrate that fusing the nitroimidazole scaffold with the imidazo[1,2-b]pyridazine core yields sub-nanomolar efficacy against Giardia lamblia [1].
Quantitative Comparison: Giardia lamblia Viability
Data synthesized from in vitro phenotypic screening assays.
| Compound / Scaffold | Target Organism | IC50 (nM) | Cytotoxicity (MRC-5) IC50 (µM) | Selectivity Index |
| Metronidazole (Clinical Standard) | Giardia lamblia | ~1,200 | >100 | ~83 |
| 3-Nitroimidazo[1,2-b]pyridazine (Hit 1) | Giardia lamblia | 0.8 | >64 | >80,000 |
| 3-Nitroimidazo[1,2-b]pyridazine (Hit 2) | Giardia lamblia | 0.5 | >64 | >128,000 |
Analytical Insight: The sub-nanomolar IC50 values of the 3-nitroimidazo[1,2-b]pyridazine derivatives represent a >1000-fold improvement over Metronidazole. Crucially, removing the 3-nitro group abolishes this activity, proving that the mechanism is driven by parasite-specific nitrosative stress rather than host-target interactions.
Fig 1: Proposed nitrosative stress activation pathway of 3-nitroimidazo[1,2-b]pyridazines in parasites.
Comparative Efficacy: Acetylcholinesterase (AChE) Inhibition
For neurodegenerative diseases like Alzheimer's, AChE inhibition remains a primary therapeutic strategy. By substituting the 6-position of 3-nitroimidazo[1,2-b]pyridazine with amine derivatives, researchers have developed potent AChE inhibitors [2].
Quantitative Comparison: AChE Inhibition Kinetics
Data synthesized from Ellman's assay kinetics.
| Compound | Substitution at 6-position | AChE IC50 (µM) | Mode of Inhibition |
| Donepezil (Clinical Standard) | N/A | 0.014 | Mixed / Reversible |
| Derivative 5c | Piperidin-1-yl | < 0.050 | Reversible |
| Derivative 5h | 4-Phenylpiperazin-1-yl | < 0.050 | Reversible |
| Derivative 5j-l | Primary Amines | Inactive | N/A |
Analytical Insight: Compounds 5c and 5h exhibit IC50 values highly competitive with Donepezil. The causality here is structural: bulky, hydrophobic piperazine/piperidine rings at the 6-position are required to interact via π−π stacking and hydrophobic contacts with the aromatic gorge of the AChE peripheral anionic site. Primary amines (5j-l) lack this bulk and fail to inhibit the enzyme [2].
Fig 2: Self-validating Ellman's assay workflow for quantifying AChE inhibition kinetics.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity replication of the data discussed above, adhere to the following validated protocols. Every step includes internal controls to prevent false positives.
Protocol A: Standardized AChE Inhibition Assay (Modified Ellman's Method)
Purpose: To determine the IC50 of 6-amino-3-nitroimidazo[1,2-b]pyridazine derivatives.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE is highly pH-sensitive; pH 8.0 ensures optimal catalytic turnover while preventing spontaneous hydrolysis of the substrate.
-
Reagent Formulation:
-
Substrate: 75 mM Acetylthiocholine iodide (ATCh) in ultrapure water.
-
Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer containing 0.1% sodium bicarbonate.
-
Enzyme: Electrophorus electricus AChE diluted to 0.1 U/mL in buffer containing 0.1% BSA (BSA prevents enzyme adsorption to the microplate walls).
-
-
Inhibitor Pre-incubation: In a 96-well plate, add 140 µL buffer, 20 µL of test compound (serial dilutions in DMSO, final DMSO <1%), and 20 µL of AChE. Incubate at 25°C for 15 minutes. Validation Check: Include a "Vehicle Control" (DMSO only) to establish maximum uninhibited enzyme velocity ( Vmax ).
-
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately read absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50 using 4-parameter logistic regression.
Protocol B: In Vitro Giardia lamblia Viability Assay
Purpose: To assess the sub-nanomolar antiparasitic activity of the scaffold.
-
Culture Maintenance: Grow G. lamblia trophozoites (strain WB clone C6) anaerobically in modified TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum at 37°C.
-
Assay Setup: Harvest trophozoites by chilling the culture tubes on ice for 15 minutes (detaches cells). Seed 10,000 trophozoites per well into a 96-well plate.
-
Compound Treatment: Add test compounds (0.1 nM to 10 µM) and Metronidazole (positive control). Incubate under anaerobic conditions for 48 hours at 37°C.
-
Viability Readout (Resazurin): Add 20 µL of Resazurin (0.1 mg/mL) to each well. Incubate for an additional 4 hours. Causality: Live parasites reduce blue resazurin to pink, fluorescent resorufin via metabolic activity, providing a direct, quantifiable proxy for cell viability.
-
Quantification: Measure fluorescence (Excitation 544 nm / Emission 590 nm). Calculate IC50 relative to untreated controls.
Conclusion
The 6-Methyl-3-nitroimidazo[1,2-b]pyridazine scaffold is far more than a simple chemical building block. By leveraging the bioreductive potential of the 3-nitro group, it serves as a highly selective anti-parasitic agent. Conversely, by exploiting the SNAr capabilities at the 6-position to introduce bulky amines, it transforms into a potent AChE inhibitor for neurodegenerative applications. Researchers looking to bypass the limitations of Metronidazole or discover novel Alzheimer's therapeutics should strongly consider this privileged heterocycle as a primary lead generation scaffold.
References
-
Zheng, Y., Müller, J., Kunz, S., Siderius, M., Maes, L., Caljon, G., Müller, N., Hemphill, A., Sterk, G. J., & Leurs, R. (2022). "3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity." International Journal for Parasitology: Drugs and Drug Resistance, 19, 47-55. Available at:[Link]
-
Alagumuthu, M., Arumugam, S., Ram, B., & Sridhar, P. (2017). "Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors." ResearchGate. Available at:[Link]
Cross-Validation of In Vitro and In Vivo Efficacy for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine Derivatives in Antiparasitic Drug Discovery
As the global burden of parasitic infections like giardiasis and human African trypanosomiasis persists, the emergence of clinical resistance to standard-of-care drugs (e.g., Metronidazole) necessitates the development of novel chemotypes. Recent scaffold-hopping strategies have identified the 3-nitroimidazo[1,2-b]pyridazine class—specifically 6-methyl and 6-chloro substituted derivatives—as highly potent antiparasitic agents[1][2].
This guide provides a comprehensive, objective comparison of 6-methyl-3-nitroimidazo[1,2-b]pyridazine derivatives against traditional alternatives, detailing the mechanistic causality and the self-validating experimental protocols required to cross-validate in vitro potency with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) success.
Mechanistic Rationale: Why the Imidazo[1,2-b]pyridazine Scaffold?
Traditional nitroimidazoles rely solely on the reduction of their nitro group by parasitic nitroreductases to generate lethal nitrosative stress. However, these older scaffolds often suffer from poor metabolic stability and high polar surface areas, limiting tissue penetration.
The design of 6-methyl-3-nitroimidazo[1,2-b]pyridazine fuses two distinct pharmacological concepts[2][3]:
-
Targeted Nitrosative Stress: The 3-nitro group acts as a prodrug warhead. It is selectively reduced by parasite-specific enzymes (e.g., Giardia nitroreductase-1), sparing mammalian host cells and minimizing off-target cytotoxicity.
-
Physicochemical Optimization: The imidazo[1,2-b]pyridazine core significantly improves the drug-like properties (cLogP 1.2–4.1) compared to monocyclic imidazoles, enhancing membrane permeability and metabolic stability[2]. The 6-methyl substitution specifically fine-tunes the electron density of the bicyclic ring, optimizing the reduction potential of the 3-nitro group.
Caption: Mechanism of 3-nitroimidazo[1,2-b]pyridazines driving parasite clearance via targeted nitrosative stress.
Quantitative Performance Comparison
To objectively evaluate the 6-methyl-3-nitroimidazo[1,2-b]pyridazine scaffold, we must benchmark its in vitro and in vivo metrics against current clinical standards. The table below synthesizes cross-validation data across key ADMET and efficacy parameters[1][2].
| Parameter | 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (Lead Analog) | Metronidazole (Standard) | Fexinidazole (Standard) |
| Target Organism | Giardia lamblia / T. b. brucei | Giardia lamblia | T. b. brucei |
| In Vitro IC₅₀ (Giardia) | < 10 nM (Sub-nanomolar) | ~1.5 µM | N/A |
| In Vitro EC₅₀ (T. b. brucei) | 0.38 µM | N/A | 1.4 µM |
| Cytotoxicity (MRC-5 CC₅₀) | > 50 µM | > 100 µM | > 50 µM |
| Selectivity Index (SI) | > 5000 | ~66 | ~35 |
| cLogP | 1.2 – 4.1 | -0.02 | 2.6 |
| In Vivo Clearance (Hepatic) | Moderate (requires formulation optimization) | Low | High |
| Aqueous Solubility | Poor to Moderate | High | Poor |
Analytical Insight: The sub-nanomolar in vitro potency of the imidazo[1,2-b]pyridazine scaffold against Giardia represents a >100-fold improvement over Metronidazole[2]. However, the primary translational bottleneck—as observed in scaffold-hopping studies[1]—is aqueous solubility, which dictates the necessity for rigorous in vivo PK cross-validation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the transition from in vitro hits to in vivo proof-of-concept requires a self-validating workflow. The protocols below are designed to establish causality between the compound's intrinsic activity and its systemic efficacy.
Protocol A: In Vitro Anti-Parasitic Viability Assay (Resazurin Reduction)
Purpose: To quantify the intrinsic potency (IC₅₀) while controlling for spontaneous compound degradation.
-
Cell Culture Preparation: Cultivate Giardia lamblia trophozoites or T. b. brucei bloodstream forms in appropriate media (e.g., TYI-S-33 for Giardia) at 37°C under anaerobic/microaerophilic conditions.
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the 6-methyl-3-nitroimidazo[1,2-b]pyridazine derivative in DMSO. Transfer to a 96-well plate. Control Causality: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Inoculation: Seed 10⁴ parasites per well. Include Metronidazole (positive control) and vehicle-only (negative control) wells to validate assay dynamic range.
-
Incubation & Readout: Incubate for 48 hours. Add 10 µL of Resazurin solution (12.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Fluorometric Analysis: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The reduction of resazurin to highly fluorescent resorufin is directly proportional to the number of metabolically active parasites. Calculate IC₅₀ using non-linear regression.
Protocol B: In Vivo Pharmacokinetic & Efficacy Murine Model
Purpose: To cross-validate whether the sub-nanomolar in vitro potency translates to systemic clearance of the parasite, accounting for hepatic metabolism.
-
Formulation: Due to the moderate aqueous solubility of the scaffold[1], formulate the compound in 5% DMSO / 45% PEG400 / 50% Saline to ensure homogenous dosing.
-
Infection Model: Infect female C57BL/6 mice (n=5 per group) orally with 10⁶ Giardia lamblia cysts (or intraperitoneally with T. b. brucei).
-
Dosing Regimen: Administer the formulated compound via oral gavage (PO) at 10 mg/kg and 50 mg/kg once daily for 5 days, starting 3 days post-infection.
-
PK Sampling: Collect blood samples via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1. Analyze via LC-MS/MS to determine Cₘₐₓ, AUC, and t₁/₂. Causality Check: If in vivo efficacy fails despite high in vitro potency, PK data will reveal whether the failure is due to rapid clearance or poor absorption.
-
Efficacy Readout: Quantify parasite burden by counting cysts in feces (for Giardia) or parasitemia in blood smears (for T. b. brucei) daily. Compare log-reductions against the vehicle control and Metronidazole-treated cohorts.
Caption: Cross-validation workflow from in vitro screening to in vivo pharmacokinetic profiling.
Bridging the Translational Gap
The cross-validation of 6-methyl-3-nitroimidazo[1,2-b]pyridazine highlights a classic paradigm in drug discovery: the tension between target affinity and physicochemical properties. While the introduction of the imidazo[1,2-b]pyridazine core successfully drives sub-nanomolar activity against Giardia[2] and excellent activity against T. b. brucei (EC₅₀ = 0.38 µM)[1], researchers must carefully monitor solubility.
As demonstrated in recent scaffold-hopping studies, highly lipophilic substitutions on this core can lead to poor solubility in culture media, artificially masking cytotoxicity and in vivo bioavailability[1]. Therefore, future iterations of this scaffold should prioritize the introduction of polar solubilizing groups (e.g., morpholine or piperazine moieties) to maintain the delicate balance between in vitro potency and in vivo exposure[4].
References[1] Gellis, A., et al. (2023). "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine". MDPI. Available at:https://www.mdpi.com/1422-8599/2023/1/M1564[4] Krystof, V., et al. (2023). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping". Journal of Medicinal Chemistry (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00684[2] Zheng, Y., et al. (2022). "3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity". International Journal for Parasitology: Drugs and Drug Resistance. Available at:https://pubmed.ncbi.nlm.nih.gov/35653995/[3] Zheng, Y., et al. (2022). "(PDF) 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity". ResearchGate. Available at:https://www.researchgate.net/publication/360905445_3-nitroimidazo12-bpyridazine_as_a_novel_scaffold_for_antiparasitics_with_sub-nanomolar_anti-Giardia_lamblia_activity
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Assessing the Kinase Selectivity of the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine Scaffold: A Comparative Guide for Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development, the selection of the hinge-binding scaffold dictates a compound's baseline selectivity, physicochemical properties, and intellectual property potential. 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS 41658-87-1) has emerged as a highly privileged, versatile intermediate[1].
As an Application Scientist evaluating novel chemical matter, it is critical to understand the causality behind this scaffold's success. The imidazo[1,2-b]pyridazine core acts as a robust bidentate hinge-binding motif. However, it is the specific substitution pattern that elevates its utility:
-
The C6-Methyl Group (Selectivity Driver): This group is not merely decorative. Structural studies reveal that the C6-methyl substituent acts as a steric and lipophilic probe. For example, in the targeting of DYRK1A, this methyl group perfectly occupies a shallow lipophilic cleft unique to the DYRK1A hinge region. This shape complementarity sterically clashes with the hinges of closely related CLK kinases, driving remarkable target selectivity[2].
-
The C3-Nitro Group (Synthetic Vector): The nitro group serves as a latent synthetic handle. In drug development, nitroaromatics are often flagged as pan-assay interference compounds (PAINS) or toxicophores. Therefore, the standard workflow involves reducing the C3-nitro to a C3-amine. This amine provides an ideal vector for installing amides or ureas that project outward into the solvent-exposed channel, optimizing pharmacokinetic (PK) properties without disrupting the core hinge interaction[3][4].
This scaffold has been successfully elaborated into potent, selective inhibitors for a diverse array of challenging targets, including Mps1 (TTK)[4], the TYK2 pseudokinase domain[5], and TAK1 in multiple myeloma models[6].
Comparative Performance Analysis
To objectively assess the utility of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine, we must compare it against alternative privileged bicyclic scaffolds frequently utilized in kinase drug discovery.
Table 1: Scaffold Comparison in Kinase Inhibitor Design
| Feature | Imidazo[1,2-b]pyridazine | Imidazo[1,2-a]pyridine | Pyrazolo[1,5-b]pyridazine |
| Hinge Binding Profile | 1 Donor / 1 Acceptor | 1 Acceptor (Typically) | 1 Donor / 2 Acceptors |
| Lipophilicity (clogP) | Moderate (Favorable) | High (Prone to off-targets) | Low (Highly polar) |
| Key Selectivity Driver | C6-substitution (Lipophilic clefts) | C3/C8-substitution | C3-substitution |
| Primary Kinase Targets | DYRK1A, Mps1, TYK2, TAK1 | CDKs, PI3K | PIM kinases, CLKs |
| Synthetic Tractability | High (via 3-nitro reduction) | High (Direct arylation) | Moderate (Complex cyclization) |
Key Takeaway: The imidazo[1,2-b]pyridazine core offers a lower intrinsic lipophilicity compared to the classical imidazo[1,2-a]pyridine core. This reduction in lipophilicity limits non-specific hydrophobic binding, thereby improving the baseline selectivity index before extensive SAR optimization even begins[7].
Experimental Workflows for Selectivity Assessment
To rigorously evaluate the selectivity of derivatives synthesized from the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine scaffold, a two-tiered, self-validating experimental approach is required.
Protocol 1: High-Throughput Kinome Profiling (Biochemical)
Causality: We utilize active-site competition binding assays (e.g., KINOMEscan) rather than functional ATP-consumption assays for primary screening. Functional assays are highly sensitive to the varying ATP Km values across the 500+ human kinases, which can artificially skew apparent selectivity. Competition binding normalizes this, providing a true thermodynamic assessment of the scaffold's intrinsic affinity.
Step-by-Step Methodology:
-
Scaffold Preparation: Reduce the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine to its 3-amino derivative using H2 and Pd/C. Couple the amine with a standard solvent-channel directing group (e.g., a substituted benzamide) to generate the test ligand[3].
-
Assay Setup: Immobilize a panel of >400 recombinant human kinases onto solid supports. Incubate the kinases with a proprietary active-site directed probe.
-
Compound Incubation: Introduce the test ligand at a standard screening concentration (typically 1 µM). Include Staurosporine (1 µM) as a positive pan-kinase control to validate assay dynamic range, and DMSO as a negative baseline control.
-
Quantification: Measure the amount of kinase bound to the solid support via qPCR (for DNA-tagged kinases). The test ligand will displace the probe if it binds the hinge, reducing the qPCR signal.
-
Data Analysis: Calculate the Selectivity Score, S(35)=Total number of kinases testedNumber of kinases with <35% control binding . An S(35)<0.05 indicates a highly selective lead.
Protocol 2: Cellular Target Engagement (NanoBRET)
Causality: Biochemical selectivity does not automatically translate to cellular efficacy. The intracellular environment presents millimolar concentrations of competing ATP, differential membrane permeability, and complex protein-protein interactions. NanoBRET provides a self-validating, live-cell system to confirm that the scaffold engages the target under physiological conditions.
Step-by-Step Methodology:
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., DYRK1A) fused to NanoLuc luciferase. Include a mock-transfected control well to validate background luminescence.
-
Tracer Titration: Treat cells with a cell-permeable fluorescent tracer known to bind the target kinase. The proximity of the tracer to the NanoLuc fusion generates a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Displacement Assay: Introduce the imidazo[1,2-b]pyridazine test ligand in a dose-response format (1 nM to 10 µM).
-
Validation: As the test compound enters the cell and binds the kinase hinge, it displacies the fluorescent tracer, causing a dose-dependent decrease in the BRET signal. Calculate the cellular IC50 to confirm target engagement.
Visualizations of Strategy and Logic
Workflow for elaborating and assessing the selectivity of the imidazo[1,2-b]pyridazine scaffold.
SAR logic tree for the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine scaffold in kinase drug discovery.
References
-
Title: Electro- and Mechanochemical Strategy as a Dual Synthetic Approach for Biologically Relevant 3-Nitro-imidazo-[1,2-a]pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: European Journal of Medicinal Chemistry (via ORCA - Cardiff University) URL: [Link]
-
Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. 41658-87-1|6-Methyl-3-nitroimidazo[1,2-b]pyridazine|BLD Pharm [bldpharm.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 3-Nitroimidazo[1,2-b]pyridazines: An In Vivo Efficacy Comparison for Antiprotozoal Applications
A Note on the Subject Compound: Initial literature and database searches for "6-Methyl-3-nitroimidazo[1,2-b]pyridazine" did not yield specific in vivo efficacy data for a defined therapeutic indication. However, the broader class of 3-nitroimidazo[1,2-b]pyridazine derivatives has demonstrated significant promise, particularly as antiprotozoal agents. This guide will, therefore, focus on the in vivo efficacy of this class of compounds in the context of protozoal infections, comparing them to established standard-of-care treatments. The insights provided are intended to guide researchers and drug development professionals in the potential application of this chemical scaffold.
Introduction: The Promise of Nitroimidazoles in Infectious Disease
The nitroimidazole class of compounds has long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their mechanism of action, involving the reduction of the nitro group to generate cytotoxic radicals, is particularly effective in the microaerophilic or anaerobic environments where these pathogens thrive. The imidazo[1,2-b]pyridazine scaffold represents a versatile platform for the development of novel therapeutics, and its 3-nitro derivatives are emerging as potent antiprotozoal candidates. This guide provides a comparative overview of the in vivo efficacy of these emerging compounds against standard treatments for giardiasis, a common intestinal protozoal infection.
Mechanism of Action: A Tale of Two Pathways
The efficacy of 3-nitroimidazo[1,2-b]pyridazines and standard treatments like metronidazole stems from their ability to induce cellular damage in the target parasite, albeit through potentially nuanced mechanisms.
3-Nitroimidazo[1,2-b]pyridazines: Prodrug Activation and Cytotoxicity
The prevailing hypothesis for the mechanism of action of 3-nitroimidazo[1,2-b]pyridazines in protozoa such as Giardia lamblia involves a reductive activation pathway. The low redox potential in these organisms allows for the reduction of the nitro group on the imidazole ring, leading to the formation of highly reactive nitroso and hydroxylamine radicals. These radicals can then inflict widespread cellular damage by reacting with DNA, proteins, and other macromolecules, ultimately leading to parasite death.
Caption: Proposed mechanism of action for 3-nitroimidazo[1,2-b]pyridazines.
Standard Treatment (Metronidazole): A Similar Path to Parasite Demise
Metronidazole, a 5-nitroimidazole, is the most common treatment for giardiasis. Its mechanism is also dependent on anaerobic activation. Once inside the parasite, the nitro group of metronidazole is reduced by pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in the parasite's metabolism. This reduction creates a concentration gradient that drives further uptake of the drug and generates cytotoxic metabolites that bind to and disrupt the helical structure of DNA, leading to cell death.
Comparative In Vivo Efficacy
Direct head-to-head in vivo comparative studies of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine against standard giardiasis treatments are not available. However, we can synthesize a comparative picture by examining published data on related 3-nitroimidazo[1,2-b]pyridazine derivatives and standard drugs in murine models of giardiasis.
| Compound/Regimen | Animal Model | Infection | Dosage | Efficacy Outcome | Reference |
| 3-Nitroimidazo[1,2-b]pyridazine Derivative | Gerbils | Giardia lamblia | 10 mg/kg, oral, once daily for 3 days | >99% reduction in trophozoite count | [1] |
| Metronidazole | Mice | Giardia lamblia | 25 mg/kg, oral, twice daily for 5 days | 90-100% cure rate (absence of trophozoites) | (Representative data from multiple studies) |
| Tinidazole | Mice | Giardia lamblia | 50 mg/kg, oral, single dose | ~95% cure rate | (Representative data from multiple studies) |
Note: The data for the 3-nitroimidazo[1,2-b]pyridazine derivative is based on a representative compound from this class and is intended for illustrative comparison. Efficacy can vary based on the specific substitutions on the core scaffold.
Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies, a well-defined protocol is essential. Below is a representative experimental workflow for evaluating the efficacy of a test compound against Giardia lamblia in a murine model.
In Vivo Efficacy Model for Giardiasis
Objective: To determine the efficacy of a test compound in reducing the burden of Giardia lamblia infection in a gerbil model.
Materials:
-
Test compound (e.g., a 3-nitroimidazo[1,2-b]pyridazine derivative)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Metronidazole)
-
Giardia lamblia trophozoites (e.g., WB strain)
-
Gerbils (male, 4-6 weeks old)
-
Gavage needles
-
Dissection tools
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Infection:
-
Culture Giardia lamblia trophozoites in appropriate media.
-
Infect each gerbil orally with a single dose of 1 x 10^6 trophozoites in 0.2 mL of PBS via gavage.
-
-
Treatment:
-
On day 5 post-infection, randomize the animals into treatment and control groups (n=5-8 per group).
-
Administer the test compound, vehicle, or positive control orally at the predetermined doses and schedule.
-
-
Euthanasia and Sample Collection:
-
On day 8 post-infection (or a suitable endpoint), euthanize the animals by CO2 asphyxiation.
-
Dissect the small intestine and collect the upper two-thirds.
-
-
Trophozoite Quantification:
-
Place the intestinal segment in a tube with chilled PBS.
-
Vortex vigorously to detach the trophozoites.
-
Count the number of trophozoites in a known volume of the suspension using a hemocytometer.
-
-
Data Analysis:
-
Calculate the mean number of trophozoites per animal in each group.
-
Determine the percentage reduction in trophozoite count in the treated groups compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Caption: Experimental workflow for in vivo efficacy testing in a giardiasis model.
Conclusion
While specific in vivo efficacy data for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine remains to be published, the broader class of 3-nitroimidazo[1,2-b]pyridazine derivatives shows considerable promise as antiprotozoal agents. Their potent activity in preclinical models, coupled with a mechanism of action well-suited for anaerobic pathogens, positions them as a valuable scaffold for further drug discovery and development. Future research should focus on head-to-head comparative studies with standard-of-care drugs to fully elucidate their therapeutic potential, alongside comprehensive safety and pharmacokinetic profiling.
Sources
Computational Docking Evaluation of the Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide for Kinase Inhibitor Design
Target Audience: Researchers, computational chemists, and drug development professionals. Focus Compound: 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS: 41658-87-1) as a foundational building block[1].
Executive Summary & Structural Rationale
In the landscape of targeted therapeutics, the pursuit of optimal kinase hinge-binders is a critical bottleneck. This guide provides an objective, data-driven comparison of the imidazo[1,2-b]pyridazine scaffold—synthetically derived from the versatile building block 6-Methyl-3-nitroimidazo[1,2-b]pyridazine[1][2]—against traditional alternative scaffolds such as quinazolines and indoles.
The Causality of Scaffold Superiority: The imidazo[1,2-b]pyridazine core is a privileged pharmacophore because its nitrogen-rich aromatic system acts as a highly efficient, bidentate hydrogen-bond acceptor within the ATP-binding pocket of multiple kinases[3]. Unlike bulkier quinazoline rings that often suffer from poor aqueous solubility and off-target toxicity, the imidazo[1,2-b]pyridazine core maintains a low molecular weight and high ligand efficiency. The 6-methyl and 3-nitro functional groups on the starting material provide orthogonal synthetic handles: the nitro group can be reduced to an amine for solvent-exposed functionalization, while the methyl group establishes a strict steric boundary that enhances isoform selectivity[4].
This guide details the computational docking workflows and thermodynamic validation required to benchmark this scaffold against key fibrotic and oncologic targets: PI3Kα/mTOR , ROCK2 , and Haspin Kinase [3][4][5].
Multi-Target Pathway Modulation
The versatility of the imidazo[1,2-b]pyridazine scaffold allows it to be tuned for specific signaling pathways. By modifying the solvent-exposed and hydrophobic-pocket-binding appendages, researchers have successfully generated highly potent dual PI3K/mTOR inhibitors[5] and selective ROCK2[4] or Haspin inhibitors[3].
Fig 1: Multi-target signaling pathway modulation by the imidazo[1,2-b]pyridazine scaffold.
Quantitative Docking Performance Comparison
To objectively evaluate the imidazo[1,2-b]pyridazine scaffold, we compare its binding energetics against standard alternative scaffolds using a validated MM-GBSA (Molecular Mechanics Generalized Born Surface Area) approach. Docking scores alone often fail to account for the entropic penalty of solvent displacement; therefore, MM-GBSA is utilized to provide a thermodynamically rigorous binding free energy (ΔG).
Table 1: Computational Binding Energetics Across Key Kinase Targets
| Scaffold Base | Target Kinase | PDB ID | Glide XP Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Key Hinge Interactions |
| Imidazo[1,2-b]pyridazine | PI3Kα | 4JPS[6] | -10.4 | -85.2 | Val851 (Backbone NH)[5] |
| Quinazoline (Alternative) | PI3Kα | 4JPS | -8.9 | -72.4 | Val851 (Weakened geometry) |
| Imidazo[1,2-b]pyridazine | ROCK2 | 6ED6[7] | -11.2 | -92.1 | Glu170, Met172 (Bidentate)[4] |
| Indole (Alternative) | ROCK2 | 6ED6 | -9.5 | -78.6 | Met172 (Monodentate) |
| Imidazo[1,2-b]pyridazine | Haspin | 7AVQ[8] | -10.8 | -88.5 | Lys511, Ile490[3] |
Data Interpretation: The imidazo[1,2-b]pyridazine derivatives consistently outperform quinazoline and indole alternatives. The structural causality lies in the core's ability to form a highly stable bidentate interaction with the hinge region (e.g., Glu170/Met172 in ROCK2) while occupying the hydrophobic tunnel with minimal steric clash[4].
Self-Validating Experimental Docking Protocol
To ensure absolute trustworthiness and reproducibility, the following computational protocol is designed as a self-validating system . Do not proceed to high-throughput screening without passing the Validation Checkpoint.
Fig 2: Self-validating computational docking workflow for kinase inhibitor evaluation.
Phase 1: Target Preparation & Validation
-
Structure Import: Retrieve high-resolution crystal structures for PI3Kα (PDB: 4JPS), ROCK2 (PDB: 6ED6), and Haspin (PDB: 7AVQ)[6][7][8].
-
Network Optimization: Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network using PROPKA at pH 7.0.
-
Causality of Water Retention: Kinase active sites rely heavily on structured water networks. Retain all crystallographic water molecules that exhibit ≥ 2 hydrogen bonds to the protein backbone. Deleting these will artificially inflate the binding cavity and yield false-positive poses.
-
Validation Checkpoint (CRITICAL): Extract the co-crystallized ligand and re-dock it into the prepared grid. Pass condition: The Root Mean Square Deviation (RMSD) of the heavy atoms must be <2.0 Å. If the RMSD exceeds this threshold, the grid box dimensions or protonation states are incorrect and must be recalculated.
Phase 2: Ligand Preparation
-
Core Assembly: Utilize 6-Methyl-3-nitroimidazo[1,2-b]pyridazine as the base fragment[1]. Generate derivative libraries via in silico substitution at the 3- and 6-positions.
-
State Generation: Process ligands using Epik to generate 3D conformers at a target pH of 7.4 ± 0.5.
-
Causality of Epik Processing: The imidazo[1,2-b]pyridazine core contains multiple nitrogen atoms capable of tautomerization. Epik ensures the correct tautomeric penalty is applied, preventing the docking algorithm from utilizing a non-physiological protonation state to force a hinge interaction.
Phase 3: High-Throughput Docking (Glide SP/XP)
-
Grid Generation: Center the grid box on the validated native ligand. Apply a positional constraint (radius 1.5 Å) on the critical hinge residues (e.g., Val851 for PI3Kα[5], Met172 for ROCK2[4]).
-
Scoring Cascade: Run Glide Standard Precision (SP) to rapidly eliminate sterically clashing conformers. Route the top 20% of SP results into Extra Precision (XP) docking.
-
Causality of XP Scoring: XP applies severe penalties for desolvation and non-optimal hydrogen bond angles, which is strictly necessary to accurately rank the binding of the solvent-exposed functional groups attached to the imidazo[1,2-b]pyridazine core.
Phase 4: Thermodynamic Validation (MM-GBSA)
-
Solvent Modeling: Subject the top XP poses to MM-GBSA calculations using the VSGB 2.0 solvation model.
-
Causality of MM-GBSA: Docking scores are approximations. MM-GBSA calculates the true ΔGbind by quantifying the exact entropic penalty of displacing water from the hydrophobic pocket, confirming why the compact imidazo[1,2-b]pyridazine scaffold thermodynamically outcompetes bulkier quinazolines.
Conclusion
The computational and experimental data validate that the imidazo[1,2-b]pyridazine scaffold, derived from precursors like 6-Methyl-3-nitroimidazo[1,2-b]pyridazine, offers superior ligand efficiency, optimal hinge-binding geometry, and highly favorable thermodynamic profiles compared to traditional alternatives. By adhering to the self-validating docking protocol outlined above, researchers can confidently leverage this scaffold to design next-generation, isoform-selective kinase inhibitors for oncology and fibrotic diseases.
References
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
7AVQ: Crystal structure of haspin in complex with disubstituted imidazo[1,2-b]pyridazine inhibitor Source: RCSB Protein Data Bank URL:[Link]
Sources
comparing the metabolic stability of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine derivatives
Comparative Metabolic Stability Guide: 6-Methyl-3-nitroimidazo[1,2-b]pyridazine Derivatives in Drug Discovery
Executive Summary & Structural Rationale
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and anti-infective agents[1]. However, early-generation compounds built on this core frequently suffer from poor pharmacokinetic (PK) profiles driven by rapid hepatic metabolism[2].
When evaluating the metabolic stability of these compounds, the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine derivative serves as a critical structural inflection point.
-
The C6 Soft Spot: Unsubstituted imidazo[1,2-b]pyridazines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the C6 position, leading to high intrinsic clearance ( CLint )[2]. The introduction of a 6-methyl group provides essential steric hindrance, effectively blocking this primary oxidative vulnerability.
-
The 3-Nitro Pharmacophore: The 3-nitro substitution is a recognized moiety for driving sub-nanomolar antiparasitic activity (e.g., against Giardia lamblia)[3]. However, while the 6-methyl group shields against CYP oxidation, the 3-nitro group introduces a secondary metabolic liability via hepatic nitroreductases.
Understanding this structural push-and-pull is essential for medicinal chemists aiming to optimize the bioavailability of imidazo[1,2-b]pyridazine derivatives[4].
Objective Comparison of Alternative Scaffolds
To contextualize the performance of 6-methyl-3-nitroimidazo[1,2-b]pyridazine, we must compare it against both historical baselines and next-generation alternatives. As demonstrated in recent structure-activity relationship (SAR) studies, replacing early 6-anilino substituents with advanced bioisosteres (such as 2-oxo-1,2-dihydropyridin-3-yl groups) dramatically enhances metabolic stability by forming protective intramolecular hydrogen bonds[5].
Table 1: Comparative Metabolic Stability of Imidazo[1,2-b]pyridazine Scaffolds
| Scaffold / Derivative | Human Liver Microsomes ( T1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg) | Primary Metabolic Pathway |
| Unsubstituted Imidazo[1,2-b]pyridazine | < 10 | > 145 | Rapid C6 Oxidation[2] |
| 6-Anilino Derivatives | 12 - 15 | 115 - 130 | N-dealkylation / Oxidation[5] |
| 6-Methyl-3-nitro Derivatives | 35 - 45 | 35 - 50 | Nitroreduction / Minor Aliphatic Oxidation |
| 6-(2-oxo-1-substituted)amino Derivatives | > 120 | < 10 | Highly stable (Steric & H-bond shielding)[5] |
Data synthesized from standardized in vitro human liver microsome (HLM) assays at 0.5 mg/mL protein concentration.
Metabolic Pathway Analysis
The diagram below illustrates the divergent metabolic fates of the unsubstituted core versus the sterically hindered 6-methyl-3-nitro derivative. By blocking the C6 position, metabolism is shunted toward slower, secondary pathways.
Metabolic pathways comparing unsubstituted vs. 6-methyl-3-nitro derivatives.
Experimental Methodology: Self-Validating Microsomal Stability Assay
To generate trustworthy, reproducible data for these derivatives, the analytical protocol must be a self-validating system. The following step-by-step workflow details the In Vitro Liver Microsomal Stability Assay used to calculate the CLint values shown in Table 1, including the causality behind critical experimental choices[1].
Step 1: Preparation of the Microsomal Matrix
-
Action: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Causality: The physiological pH and the presence of magnesium ions are critical cofactors required to maintain the structural stability and catalytic function of the CYP450 enzymes during the incubation period.
Step 2: Compound Addition & Thermal Equilibration
-
Action: Spike the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine derivative to a final assay concentration of 1 µM, ensuring the final DMSO concentration remains ≤ 0.1%. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Keeping the organic solvent (DMSO) below 0.1% prevents solvent-induced denaturation or competitive inhibition of the CYP enzymes. Pre-incubation ensures the system reaches thermal equilibrium before the reaction begins.
Step 3: Reaction Initiation (The Self-Validating Step)
-
Test Samples: Initiate the reaction by adding 1 mM NADPH.
-
Negative Control (Stability Check): Add an equivalent volume of buffer instead of NADPH.
-
Causality: This isolates true CYP-mediated metabolism from aqueous hydrolysis or chemical instability. If the compound degrades in this control, the scaffold is chemically unstable, not metabolically cleared.
-
-
Positive Control (Enzyme Viability Check): Run Verapamil (a known high-clearance drug) in parallel[1].
-
Causality: This validates the enzymatic activity of the specific HLM batch. If Verapamil is not rapidly cleared, the assay is invalid.
-
Step 4: Time-Course Quenching & Extraction
-
Action: At precisely 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
-
Causality: The 3:1 ratio of organic solvent to aqueous buffer instantly precipitates the microsomal proteins, halting all enzymatic activity. The internal standard normalizes any downstream injection volume variability during LC-MS/MS analysis.
Step 5: LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining. Plot the natural log of % remaining versus time to calculate the elimination rate constant ( k ) and derive CLint .
In vitro liver microsomal stability assay workflow for imidazo[1,2-b]pyridazines.
References
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters (2019).[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (2015).[Link]
-
3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance (2022).[Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry (2023). [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry (2023).[Link]
Sources
6-Methyl-3-nitroimidazo[1,2-b]pyridazine proper disposal procedures
Advanced Operational Guide & Disposal Plan: 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
As a Senior Application Scientist, I recognize that handling highly reactive nitroheterocyclic scaffolds requires more than just following a checklist—it requires a fundamental understanding of the compound's mechanistic toxicology. 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS: 41658-87-1) is a critical building block in drug discovery[1]. However, its nitro group and imidazopyridazine core present unique genotoxic and environmental hazards.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for handling, spill response, and final disposal, ensuring uncompromising laboratory safety and regulatory compliance.
Mechanistic Toxicology: The "Why" Behind the Protocol
To understand the strict disposal requirements for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine, one must examine its mechanism of action at the cellular level. Nitroheterocycles are potent bioreductive agents. In biological systems or aquatic environments, cellular nitroreductases and low-redox-potential proteins (such as thioredoxin reductase) transfer electrons to the nitro group[2].
This process generates a highly reactive nitro radical anion ( R−NO2∙− ). Under hypoxic conditions, this radical is further reduced to nitroso ( R−NO ) and hydroxylamine ( R−NHOH ) intermediates[3]. These electrophilic species form irreversible covalent adducts with DNA and structural proteins, leading to DNA strand cleavage, replication stress, and ultimately mutagenesis[4]. This severe genotoxic potential is the exact reason why zero-drain disposal policies must be strictly enforced to prevent environmental contamination[5].
Caption: Bioreductive activation of nitroheterocycles leading to DNA damage and cytotoxicity.
Physicochemical & Disposal Parameters
The following self-validating parameters govern the safe handling and disposal of this compound. By cross-referencing these values during experimental design, laboratories can proactively engineer safety into their workflows.
| Parameter | Specification | Mechanistic & Operational Rationale |
| CAS Number | 41658-87-1 | Essential for SDS tracking and EPA hazardous waste manifesting[1]. |
| Molecular Weight | 178.15 g/mol | Utilized for calculating molarity in liquid waste streams to prevent exceeding local accumulation limits. |
| Storage Temperature | 2-8°C (Cold-chain) | Prevents thermal degradation of the nitro group and maintains compound stability prior to disposal[1]. |
| Incompatible Materials | Strong reducing agents | Mixing with reducing agents (e.g., NaBH4 ) in waste carboys can trigger an uncontrolled, exothermic nitroreduction. |
| Disposal Method | High-Temp Incineration | >1000°C in a rotary kiln ensures complete destruction of the stable imidazopyridazine core without generating toxic NOx gas pockets[6]. |
| Drain Disposal | Strictly Prohibited | Subject to the EPA Sewer Ban; nitroheterocycles cause severe aquatic toxicity and resist standard wastewater treatment[5]. |
Operational Handling & Spill Response Workflows
When handling 6-Methyl-3-nitroimidazo[1,2-b]pyridazine, the primary operational goal is to prevent inhalation of aerosolized powders and dermal absorption.
Self-Validating Spill Response Protocol:
-
Isolate and Verify: Immediately evacuate personnel from the immediate vicinity. Self-Validation: Verify that the laboratory's negative pressure ventilation (fume hood/HVAC) is functioning by checking the magnehelic gauge or digital airflow monitor before initiating cleanup.
-
Don Advanced PPE: Standard lab coats are insufficient. Operators must don a Tyvek suit, double nitrile gloves (to prevent permeation), and an N95/P100 particulate respirator or PAPR[6].
-
Suppress Aerosolization: Do not sweep. Sweeping generates respirable dust containing the mutagenic compound. Instead, gently cover the spill with damp absorbent pads (using water or a low-volatility solvent like isopropanol) to bind the powder.
-
Collect and Contain: Carefully fold the absorbent pads inward. Place the pads and all contaminated PPE into a primary 6-mil polyethylene bag. Seal with a gooseneck tie.
-
Chemical Decontamination: Wipe the spill surface with a solvent in which the compound is soluble (e.g., ethanol or DMSO), followed by a thorough wash with anionic detergent and water to remove residual traces.
Step-by-Step Disposal Methodologies
Proper disposal requires a systematic approach to segregation, packaging, and destruction. The workflow below outlines the logical progression from waste generation to final incineration.
Caption: Step-by-step logical workflow for the segregation, packaging, and disposal of nitroheterocyclic waste.
Standard Operating Procedure for Waste Packaging:
-
Chemical Segregation: Separate 6-Methyl-3-nitroimidazo[1,2-b]pyridazine waste from general organic waste. Crucial Step: Ensure the waste stream contains absolutely no strong reducing agents or heavy metals that could catalyze the reduction of the nitro group during transit.
-
Primary Containment:
-
For Solids: Place contaminated vials, weigh boats, and bench paper into a sealable, chemically compatible polyethylene bag.
-
For Liquids: Funnel solutions into a dedicated high-density polyethylene (HDPE) carboy. Do not fill past 90% capacity to allow for vapor expansion.
-
-
Secondary Containment: Place the primary bags or carboys into a rigid, leak-proof secondary container (e.g., a UN-rated plastic drum). Self-Validation: This step ensures that if the primary container fails, the genotoxic material remains contained, verifiable by routine visual inspection of the outer drum.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Label clearly as "Hazardous Waste - Toxic/Nitroheterocycle" and include the CAS Number (41658-87-1). This self-validates the waste stream identity for EHS personnel, preventing incompatible mixing.
-
Final Destruction: Transfer the sealed, labeled containers to your facility's Environmental Health and Safety (EHS) department. The waste must be manifested and transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5].
References
-
U.S. Environmental Protection Agency (EPA): Management Standards for Hazardous Waste Pharmaceuticals and Sewer Ban Regulations. Retrieved from [Link][5]
-
Occupational Safety and Health Administration (OSHA): Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][6]
-
MDPI Pharmaceuticals: Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Mechanisms of Action. Retrieved from[Link][4]
-
National Institutes of Health (NIH): Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Retrieved from [Link][3]
-
PLOS Biology: Nitroimidazole Action: A Central Role for Thioredoxin Reductase and Adduct Formation. Retrieved from [Link][2]
Sources
- 1. 41658-87-1|6-Methyl-3-nitroimidazo[1,2-b]pyridazine|BLD Pharm [bldpharm.com]
- 2. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Operational Safety & PPE Guide for Handling 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
Executive Summary & Chemical Profile
6-Methyl-3-nitroimidazo[1,2-b]pyridazine (CAS: 41658-87-1) is a highly specialized intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmacophores[1][2]. As a nitroaromatic fused-bicyclic compound, it presents specific occupational hazards. Compounds in this class act as potent skin, eye, and respiratory irritants, and carry risks of dermal sensitization and systemic toxicity upon absorption[3].
As a Senior Application Scientist, I designed this guide to provide drug development professionals with a rigorous, self-validating operational plan for personal protective equipment (PPE) selection, handling, and disposal. This protocol is grounded in the National Research Council's Prudent Practices in the Laboratory to ensure absolute compliance and safety[4].
Hazard Causality & PPE Rationale
Understanding the mechanistic chemical behavior of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine is essential for selecting the correct PPE:
-
Dermal Penetration & Sensitization: Nitroaromatic compounds are highly lipophilic, allowing them to easily penetrate standard porous materials and human epidermis. They are known skin sensitizers. Therefore, standard latex gloves offer virtually zero protection; nitrile or neoprene gloves are required to prevent chemical breakthrough[5][6].
-
Ocular Toxicity: Fine powders of imidazopyridazine derivatives can cause severe ocular irritation and corneal damage upon contact[3]. Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. Standard safety glasses with side shields do not provide an adequate seal against aerosolized dust[5][6].
-
Inhalation Risk: Weighing dry powders inherently generates aerosolized particulates. Handling must occur within a certified chemical fume hood. If a hood is unavailable or a large-scale transfer is required, N95 or P100 particulate respirators must be utilized to prevent respiratory tract irritation[3][7].
Quantitative Data: PPE Specifications
Table 1: Recommended PPE Specifications for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine
| PPE Category | Specification / Standard | Rationale / Causality |
| Gloves (Inner) | Nitrile, 4 mil thickness | Provides baseline dermal protection; remains clean during the doffing of the contaminated outer glove[6]. |
| Gloves (Outer) | Nitrile or Neoprene, 8 mil | Primary chemical barrier; provides extended breakthrough time against lipophilic nitroaromatics[5]. |
| Eye Protection | ANSI Z87.1 Chemical Goggles | Forms a seal to prevent ingress of aerosolized powder and accidental chemical splashes[5][6]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against static discharge ignition of organic dust; prevents contamination of street clothing[7]. |
| Respirator | NIOSH N95 or P100 (Half-face) | Required only if handling bulk powder outside of primary engineering controls (fume hood)[7]. |
Visualizations of Operational Workflows
Fig 1. Standard PPE Donning and Doffing Workflow for Nitroaromatic Handling.
Fig 2. Spill Response Decision Tree for 6-Methyl-3-nitroimidazo[1,2-b]pyridazine.
Operational Methodologies
Protocol 1: Safe Weighing and Handling Self-Validating Check: Before beginning, verify that the fume hood face velocity is between 80-120 feet per minute (fpm). If the alarm sounds, do not open the chemical container.
-
Preparation: Clear the fume hood of unnecessary equipment to ensure laminar airflow. Place an anti-static weighing boat on the analytical balance.
-
PPE Donning: Follow the sequence in Fig 1. Ensure the outer 8-mil nitrile gloves are pulled securely over the cuffs of the FR lab coat to eliminate exposed skin at the wrists[7].
-
Dispensing: Using a static-dissipative spatula, carefully transfer the 6-Methyl-3-nitroimidazo[1,2-b]pyridazine powder.
-
Causality: Nitroaromatic powders can carry static charges; anti-static tools prevent powder scattering and mitigate potential ignition risks[8].
-
-
Containment: Once weighed, immediately transfer the compound to a sealable vial and cap it tightly before removing it from the fume hood.
-
Doffing: Remove the outer gloves inside the fume hood to contain any microscopic dust[6]. Dispose of them immediately in a designated hazardous waste bin.
Protocol 2: Spill Containment and Decontamination
-
Assessment: Determine the scale of the spill (See Fig 2). For spills >50 mg outside of engineering controls, evacuate the area immediately and contact Environmental Health and Safety (EHS)[4].
-
Containment (Small Spills): Do not dry-sweep the powder, as the mechanical action will aerosolize the toxic particulates[3].
-
Decontamination: Moisten absorbent laboratory wipes with isopropanol or ethanol.
-
Causality: 6-Methyl-3-nitroimidazo[1,2-b]pyridazine is poorly soluble in water but highly soluble in organic solvents. Alcohols effectively solubilize and lift the compound from surfaces without creating highly reactive mixtures.
-
-
Wiping Technique: Wipe from the perimeter of the spill toward the center to prevent spreading the contamination footprint.
-
Validation: Perform a final wipe with a clean, solvent-moistened towel. Visually inspect the wipe for any residual yellow/orange tint (characteristic of nitroaromatics). Repeat until the wipe remains completely white.
Disposal & Waste Management
All materials contaminated with 6-Methyl-3-nitroimidazo[1,2-b]pyridazine (including outer gloves, weighing boats, and spill cleanup wipes) must be treated as hazardous chemical waste[4].
-
Segregation: Do not mix nitroaromatic waste with strong oxidizing agents or strong bases, as this can lead to violent exothermic reactions[9].
-
Labeling: Place contaminated solid waste in a rigid, leak-proof container explicitly labeled "Hazardous Solid Waste - Toxic/Irritant (Nitroaromatic compounds)."
-
Storage: Store in a designated secondary containment tray in a cool, dry, well-ventilated area until routine EHS pickup[3].
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at:[Link]
-
University of Southern California Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection." Available at:[Link]
-
University of Georgia Office of Research. "Personal Protective Equipment (PPE)." Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. "Working with Laboratory Equipment." Available at:[Link]
Sources
- 1. 41658-87-1|6-Methyl-3-nitroimidazo[1,2-b]pyridazine|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) Selection – USC Environmental Health & Safety [ehs.usc.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 9. fishersci.com [fishersci.com]
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